Product packaging for Fmoc-2-amino-6-fluorobenzoic acid(Cat. No.:CAS No. 1185296-64-3)

Fmoc-2-amino-6-fluorobenzoic acid

Cat. No.: B1390373
CAS No.: 1185296-64-3
M. Wt: 377.4 g/mol
InChI Key: HFBURYAYFVBBBH-UHFFFAOYSA-N
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Description

Fmoc-2-amino-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C22H16FNO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16FNO4 B1390373 Fmoc-2-amino-6-fluorobenzoic acid CAS No. 1185296-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBURYAYFVBBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-amino-6-fluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid is a specialized, non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine facilitates its use in standard solid-phase peptide synthesis (SPPS), while the fluorinated anthranilic acid core offers unique structural and chemical properties. The fluorine atom enhances metabolic stability and can modulate the conformational properties and biological activity of the resulting peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, serving as a technical resource for its utilization in research and drug discovery.

Core Chemical Properties

The unique characteristics of this compound stem from its two primary components: the 2-amino-6-fluorobenzoic acid scaffold and the base-labile Fmoc protecting group. The properties of both the final compound and its immediate precursor are summarized below for comparative analysis.

Quantitative Data Summary
PropertyThis compound2-Amino-6-fluorobenzoic acid (Precursor)
CAS Number 1185296-64-3[1]434-76-4[2]
Molecular Formula C₂₂H₁₆FNO₄[1]C₇H₆FNO₂[2]
Molecular Weight 377.37 g/mol [1]155.13 g/mol [2]
Appearance -Light yellow solid[2]
Melting Point Not available167-169 °C[2]
Boiling Point 526.7 ± 45.0 °C (Predicted)[1]223.67 °C[3]
Solubility Generally soluble in organic solvents like DMF, NMP, and DMSO. Sparingly soluble in water.[4]Soluble in methanol.[2]
pKa 2.71 ± 0.36 (Predicted)[1]Not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved by the N-protection of the precursor, 2-amino-6-fluorobenzoic acid, using an Fmoc-donating reagent. The most common and effective reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] The following protocol is a standard procedure adapted for this specific molecule.

Materials:

  • 2-amino-6-fluorobenzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-6-fluorobenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.05 equivalents) in dioxane or THF. Add this solution dropwise to the cooled, stirring aqueous solution of the amino acid over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture twice with ethyl acetate to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (perform three extractions).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[6] The following is a generalized protocol for a single coupling cycle on a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent Fmoc-protected amino acid.

Visualizations of Key Processes

The following diagrams illustrate the synthesis of this compound and its subsequent use in a standard SPPS cycle.

Synthesis_Workflow A 2-Amino-6-fluorobenzoic Acid C Reaction Mixture (Aqueous Na2CO3) A->C B Fmoc-Cl in Dioxane/THF D Fmoc Protection (0°C to RT) B->D C->D Add dropwise E Work-up (Acidification & Extraction) D->E Reaction complete F Purification (Recrystallization) E->F G This compound F->G Pure Product

Caption: Workflow for the synthesis of this compound.

SPPS_Cycle cluster_resin Solid Support Resin_Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Resin_Deprotected H2N-Peptide-Resin Coupling Coupling Resin_Deprotected->Coupling Resin_Coupled Fmoc-A6F-Peptide-Resin Wash2 Wash (DMF/DCM) Resin_Coupled->Wash2 Wash1 Wash (DMF) Deprotection->Wash1 Wash1->Resin_Deprotected Activation Activate Amino Acid (Fmoc-A6F-OH + HBTU/DIPEA) Activation->Coupling Coupling->Resin_Coupled Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The incorporation of non-proteinogenic amino acids like 2-amino-6-fluorobenzoic acid is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides.

  • Improved Pharmacokinetics: The fluorine atom can block sites of metabolic degradation, increasing the in vivo half-life of a peptide therapeutic.[4]

  • Enhanced Stability and Potency: As an aromatic cyclic β-amino acid, it can induce specific secondary structures (foldamers) in peptides. This conformational constraint can lead to higher binding affinity for biological targets and increased resistance to proteolytic enzymes.[7]

  • Molecular Probes: The unique fluorine signature can be used in ¹⁹F-NMR studies to probe peptide-protein interactions and conformational changes without the background noise present in traditional ¹H-NMR.

  • Drug Discovery: Peptides containing derivatives of 2-aminobenzoic acid have been successfully used in ribosomal synthesis and screening of large libraries to identify potent binders against therapeutic targets like human interferon-gamma receptor 1 (IFNGR1) and coagulation factor XIIa (FXIIa).[7] This demonstrates the utility of such building blocks in discovering novel peptide-based drugs with high activity and stability.

The use of this compound allows for the rational design of peptides with improved drug-like properties, making it a valuable tool for developing new therapeutics against a wide range of diseases, including cancer and inflammatory conditions.[8][9]

Conclusion

This compound is a key building block for advanced peptide synthesis, offering a combination of the versatile Fmoc protection strategy with the unique properties of a fluorinated anthranilic acid. Its ability to enhance metabolic stability and enforce specific conformations makes it an attractive component for the design of novel peptide therapeutics and biological probes. The standardized protocols for its synthesis and incorporation into peptides enable its seamless integration into modern drug discovery workflows, facilitating the development of next-generation peptide-based medicines.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in peptide synthesis and drug discovery. This document details the synthetic route from commercially available precursors, provides a step-by-step experimental protocol, and outlines the expected analytical characterization of the final product.

Introduction

This compound is a valuable derivative of 2-amino-6-fluorobenzoic acid, an important intermediate in the synthesis of various pharmaceuticals.[1] The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug development and proteomics research.[2] The fluorine substituent on the benzene ring can impart unique properties to the final peptide, such as increased metabolic stability and altered binding affinity. This guide outlines a straightforward and efficient method for the preparation and characterization of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-fluorobenzoic acid, followed by the protection of the amino group with Fmoc chloride (Fmoc-Cl).

Synthesis of 2-Amino-6-fluorobenzoic Acid

Several methods for the synthesis of 2-amino-6-fluorobenzoic acid have been reported. One common approach involves the reduction of 2-nitro-6-fluorobenzoic acid.[3] A detailed experimental procedure for this reduction is provided in the experimental section.

Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

The protection of the amino group of 2-amino-6-fluorobenzoic acid is achieved by reacting it with Fmoc-Cl in the presence of a base. This reaction is a standard procedure for the N-protection of amino acids.[4][5] The choice of solvent and base is crucial for achieving a high yield and purity of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-6-fluorobenzoic acidC₇H₆FNO₂155.13[1]167-169[1][6]Light yellow solid[1]
Fmoc-ClC₁₅H₁₁ClO₂258.7061-64White to yellow crystalline powder
This compound C₂₂H₁₆FNO₄ 377.37 Not available Expected to be a white to off-white solid

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzoic Acid from 2-Nitro-6-fluorobenzoic Acid[3]

Materials:

  • 2-Nitro-6-fluorobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, create a suspension of iron powder (14 g) and ammonium chloride (5 g) in water (100 mL).

  • Heat the mixture to 75°C with stirring.

  • Gradually add 2-nitro-6-fluorobenzoic acid (16.6 g) to the suspension, ensuring the temperature does not exceed 77°C.

  • After the addition is complete, maintain the reaction at 75°C for 2 hours.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Filter the mixture and separate the organic layer.

  • Remove the solvent under reduced pressure to yield 2-amino-6-fluorobenzoic acid as a yellow solid. The reported yield for a similar process is approximately 80.9%.[3]

Synthesis of this compound

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of ~2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the Fmoc group and the 2-amino-6-fluorobenzoic acid backbone. The fluorine atom will also result in characteristic splitting in the ¹³C and ¹⁹F NMR spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbamate carbonyl group (around 1700-1720 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.

  • Melting Point: The melting point of the purified product should be determined and will serve as an indicator of its purity.

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-fluorobenzoic Acid cluster_step2 Step 2: Fmoc Protection A 2-Nitro-6-fluorobenzoic Acid C Reduction A->C B Iron Powder, NH4Cl, H2O B->C D 2-Amino-6-fluorobenzoic Acid C->D E 2-Amino-6-fluorobenzoic Acid G Fmoc Protection E->G F Fmoc-Cl, NaHCO3, Dioxane/H2O F->G H This compound G->H

References

Fmoc-2-amino-6-fluorobenzoic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Fmoc-2-amino-6-fluorobenzoic acid is a key reagent. This guide provides an in-depth look at its chemical properties, synthesis, and applications, adhering to rigorous data presentation and visualization standards.

This synthetic amino acid analog incorporates a fluorine atom, which can enhance the metabolic stability and binding affinity of resulting peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial feature for its use in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of peptide chains under mild basic conditions.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.

PropertyValue
CAS Number 1185296-64-3[1]
Molecular Formula C22H16FNO4[2]
Molecular Weight 377.38 g/mol [2]

Note: The data presented here pertains to the Fmoc-protected compound. The unprotected precursor, 2-amino-6-fluorobenzoic acid, has a CAS number of 434-76-4 and a molecular weight of 155.13 g/mol .[3][4][5][6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are representative protocols for the synthesis of the title compound and its subsequent use in peptide synthesis.

1. Synthesis of this compound

This procedure outlines the N-protection of 2-amino-6-fluorobenzoic acid using Fmoc-Cl.

  • Materials:

    • 2-amino-6-fluorobenzoic acid

    • Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)

    • Sodium bicarbonate (NaHCO3)

    • Dioxane

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 2-amino-6-fluorobenzoic acid in a 10% aqueous solution of sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

    • Extract the precipitated product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical Fmoc-based SPPS cycle incorporating this compound.

  • Materials:

    • Rink Amide resin

    • This compound

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • 20% Piperidine in DMF

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the terminal Fmoc group.

    • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

    • Coupling:

      • Pre-activate this compound by dissolving it in DMF with HBTU and DIPEA for 5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 2 hours to ensure complete coupling.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams have been generated.

Synthesis_Workflow A 2-amino-6-fluorobenzoic acid C Reaction Mixture (0°C to RT) A->C B Fmoc-Cl in Dioxane B->C D Acidification (pH ~2) C->D Workup E Extraction & Purification D->E F Fmoc-2-amino-6- fluorobenzoic acid E->F

Caption: Synthetic pathway for this compound.

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End: Elongated Peptide (Fmoc-Protected) Wash2->End End->Deprotection Next Cycle

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Formula

This compound is a derivative of anthranilic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing the amino group from undergoing unwanted reactions during the coupling process.[1] The fluorine atom on the benzene ring enhances the molecule's unique chemical properties and biological activity.

Molecular Formula: C₂₂H₁₆FNO₄[2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its unprotected precursor, 2-amino-6-fluorobenzoic acid, are presented below.

PropertyThis compound2-Amino-6-fluorobenzoic acid
Molecular Formula C₂₂H₁₆FNO₄[2]C₇H₆FNO₂[3][4][5][6]
Molecular Weight 377.38 g/mol [2]155.13 g/mol [3][4][5][6]
Appearance -Light yellow solid[3] or white to cream/yellow powder[7]
Melting Point 216-218 °C (for Fmoc-2-aminobenzoic acid)[8]167-169 °C[3][5]
Purity (Typical) -≥97.5% (HPLC)[7]
Solubility Soluble in Dimethylformamide (DMF)[8]-
CAS Number -434-76-4[3][4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the 2-amino-6-fluorobenzoic acid core, followed by the protection of the amino group with an Fmoc reagent.

Synthesis of 2-Amino-6-fluorobenzoic Acid

Several methods exist for the synthesis of 2-amino-6-fluorobenzoic acid.[9][10] One common laboratory-scale method involves the reduction of 6-fluoro-2-nitrobenzoic acid.[10]

Experimental Protocol: Reduction of 6-fluoro-2-nitrobenzoic acid [10]

  • Reaction Setup: In a 50 mL three-necked flask, combine 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

  • Addition of Reducing Agent: At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Extraction: Add 20 mL of ethyl acetate and 10 mL of water to the residue. Separate the organic phase, and concentrate it to yield the product.

  • Yield and Purity: This method has been reported to produce a pale yellow solid with a yield of 96.8% and an HPLC purity of 99.6%.[10]

Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

The attachment of the Fmoc protecting group is a standard procedure in peptide chemistry.[1]

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve 2-amino-6-fluorobenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Cool the solution in an ice bath. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while stirring.

  • Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • Isolation: If a precipitate forms, collect it by filtration, wash with water until the filtrate is neutral, and dry under vacuum.[11] If an oil forms, perform an extractive work-up using a suitable organic solvent like ethyl acetate.[11]

Synthesis Workflow Diagram

G start 6-Fluoro-2-nitrobenzoic Acid step1 Reduction (Hydrazine Hydrate, MoO₂) start->step1 intermediate 2-Amino-6-fluorobenzoic Acid step1->intermediate step2 Fmoc Protection (Fmoc-OSu, Na₂CO₃) intermediate->step2 end This compound step2->end

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several scientific domains.

  • Pharmaceutical Synthesis: The unprotected core, 2-amino-6-fluorobenzoic acid, is a crucial intermediate in synthesizing various pharmaceuticals, including anti-inflammatory, analgesic, antiviral, and anti-cancer agents.[3][12][13] The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[14]

  • Peptide Synthesis: As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). It allows for the site-specific incorporation of a fluorinated anthranilic acid moiety into peptide chains, enabling the development of novel peptides with altered conformations and biological activities.

  • Biochemical Research: The precursor molecule is used to create fluorescent probes for biological imaging, which helps researchers visualize cellular processes.[3][12] It is also employed in studies of enzyme activity and protein interactions.[3]

  • Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.[3][12]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not extensively documented, its precursor is a building block for molecules with significant biological activity. For instance, 2-amino-6-fluorobenzoic acid is used to synthesize inhibitors of casein kinase 1ε (CK1ε), a key regulator in cellular growth, survival, and circadian rhythms, and a target in cancer research.[10]

Logical Relationship Diagram

G cluster_synthesis Chemical Synthesis cluster_application Drug Development Application A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Novel Peptides / Peptidomimetics B->C D Target Identification (e.g., Kinases) C->D E Lead Compound Optimization C->E D->E F Preclinical Candidates E->F

Caption: Role of this compound in drug discovery.

References

A Technical Guide to the Solubility of Fmoc-2-amino-6-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and ultimately, the successful synthesis of target peptides. This document offers illustrative quantitative data, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practice.

Introduction to this compound and its Importance

This compound is a derivative of benzoic acid protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The presence of the fluorine atom can introduce unique properties into synthetic peptides, such as altered conformation, increased metabolic stability, and modified binding affinity to biological targets. Its application in SPPS necessitates a thorough understanding of its solubility in various organic solvents commonly employed in this technique.

Solubility of Fmoc-Amino Acids: A Quantitative Perspective

Below is a table summarizing the solubility of a representative Fmoc-amino acid, Fmoc-D-tryptophan, in a range of common organic solvents. This data can serve as a useful proxy for estimating the solubility of this compound.

Table 1: Illustrative Solubility of Fmoc-D-tryptophan in Various Organic Solvents at 298.15 K

SolventMolar Fraction (10^3 x)Solubility ( g/100g solvent)
N,N-Dimethylformamide (DMF)15.852.38
N-Methyl-2-pyrrolidone (NMP)12.331.85
Dimethyl sulfoxide (DMSO)10.211.53
Dichloromethane (DCM)0.450.07
Tetrahydrofuran (THF)1.210.18
Acetonitrile0.580.09
Ethyl Acetate0.320.05
Methanol0.890.13
Ethanol0.630.09

Data is illustrative and based on published values for Fmoc-D-tryptophan. Actual solubility of this compound may vary.

General Solubility Trends for Fmoc-Amino Acids:

  • High Solubility: Polar aprotic solvents such as DMF, NMP, and DMSO are generally excellent solvents for Fmoc-amino acids.[1][2]

  • Moderate to Low Solubility: Less polar solvents like DCM, THF, and ethyl acetate typically exhibit lower solubility for these compounds.[2]

  • "Green" Solvents: Newer, more environmentally friendly solvents like PolarClean have been shown to effectively dissolve a wide range of Fmoc-amino acids, with many exhibiting solubilities greater than 0.4 M.[3]

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using UV-Vis spectroscopy. This method leverages the strong UV absorbance of the Fmoc group.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 266 nm, 288 nm, and 300 nm). The exact λmax should be determined experimentally in each solvent.

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.

  • Equilibrium Solubility Measurement (Shake-Flask Method): [4]

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted supernatant.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in desired units (e.g., g/L, mol/L).

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the importance of solubility in the context of solid-phase peptide synthesis.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_standards Prepare Standard Solutions start->prep_standards saturate Saturate Solvent with Compound start->saturate gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve calc_conc Calculate Concentration from Calibration Curve gen_cal_curve->calc_conc equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate measure_abs Measure Absorbance of Supernatant separate->measure_abs measure_abs->calc_conc det_sol Determine Solubility calc_conc->det_sol end_point End det_sol->end_point

Caption: Experimental workflow for determining the solubility of a compound.

Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

spps_workflow cluster_reagents Reagent Preparation cluster_synthesis Peptide Synthesis Cycle cluster_outcome Outcome dissolve_faa Dissolve Fmoc-Amino Acid in Solvent coupling Amino Acid Coupling dissolve_faa->coupling dissolve_coupling Dissolve Coupling Reagents dissolve_coupling->coupling deprotection Fmoc Deprotection washing1 Washing deprotection->washing1 washing1->coupling washing2 Washing coupling->washing2 efficient_coupling Efficient Coupling coupling->efficient_coupling Sufficient Solubility incomplete_coupling Incomplete Coupling coupling->incomplete_coupling Insufficient Solubility washing2->deprotection Next Cycle

Caption: The central role of solubility in the SPPS cycle.

Conclusion

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While specific quantitative data is not widely published, a strong understanding of the general solubility trends of Fmoc-amino acids, coupled with a robust experimental protocol for its determination, empowers researchers to optimize their synthetic strategies. The provided methodologies and workflows serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Fmoc-2-amino-6-fluorobenzoic acid. Due to the limited availability of public experimental data for this specific compound, this guide leverages predicted spectroscopic data and established analytical protocols for analogous Fmoc-protected amino acids.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the calculated exact mass for this compound (Molecular Formula: C₂₂H₁₆FNO₄).

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.80d2HFmoc group
~7.65d2HFmoc group
~7.45 - 7.30m4HFmoc group
~7.20t1HAromatic CH (benzoic acid)
~6.90d1HAromatic CH (benzoic acid)
~6.80d1HAromatic CH (benzoic acid)
~4.50d2HFmoc-CH₂
~4.25t1HFmoc-CH
~9.50s1HNH
~13.0br s1HCOOH

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~168C=O (Carboxylic Acid)
~160 (d, JCF)C-F
~156C=O (Fmoc)
~143Quaternary C (Fmoc)
~141Quaternary C (Fmoc)
~135Aromatic CH (benzoic acid)
~128Aromatic CH (Fmoc)
~127Aromatic CH (Fmoc)
~125Aromatic CH (Fmoc)
~120Aromatic CH (Fmoc)
~118Aromatic CH (benzoic acid)
~115 (d, JCF)Aromatic CH (benzoic acid)
~112Quaternary C (benzoic acid)
~67Fmoc-CH₂
~47Fmoc-CH

Predicted using online NMR prediction tools. Actual experimental values and C-F coupling constants may vary.

Table 3: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₂H₁₆FNO₄
Calculated Exact Mass [M-H]⁻376.0985
Calculated Exact Mass [M+H]⁺378.1136
Calculated Exact Mass [M+Na]⁺400.0955

Calculated based on the most abundant isotopes of each element.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for Fmoc-protected amino acids, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound contains both a carboxylic acid and an amide proton which are better observed in this solvent). Vortex the sample until the solid is completely dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volatile acid or base (e.g., formic acid, ammonium hydroxide, optional for enhancing ionization)

  • High-Resolution Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable high-purity solvent. A small amount of formic acid (e.g., 0.1%) can be added for positive ion mode (ESI+) to promote protonation, or a small amount of ammonium hydroxide for negative ion mode (ESI-) to promote deprotonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire data in either positive or negative ion mode, or both, over an appropriate mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak (e.g., [M-H]⁻, [M+H]⁺, or [M+Na]⁺).

    • Compare the measured accurate mass with the theoretical exact mass calculated from the molecular formula (C₂₂H₁₆FNO₄) to confirm the elemental composition. The mass difference should typically be within 5 ppm.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of this compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr hrms HRMS ms->hrms structure_elucidation Structure Elucidation h_nmr->structure_elucidation c_nmr->structure_elucidation formula_confirmation Formula Confirmation hrms->formula_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_nmr NMR Analysis cluster_ms MS Analysis compound This compound proton_nmr ¹H NMR (Proton Environment) compound->proton_nmr provides info on carbon_nmr ¹³C NMR (Carbon Skeleton) compound->carbon_nmr provides info on hrms High-Resolution MS (Elemental Composition) compound->hrms provides info on structure_elucidation Structural Fragments proton_nmr->structure_elucidation carbon_nmr->structure_elucidation molecular_formula Molecular Formula (C₂₂H₁₆FNO₄) hrms->molecular_formula final_structure final_structure structure_elucidation->final_structure Verified Structure molecular_formula->final_structure

Caption: Logical relationships in the structural verification of this compound.

In-Depth Technical Guide: Safety and Handling of Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Fmoc-2-amino-6-fluorobenzoic acid, a key building block in pharmaceutical synthesis and biochemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with safety information from structurally related compounds to offer the most thorough guidance possible.

Chemical and Physical Properties

This compound is an N-terminally protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for mild deprotection conditions and preserving the integrity of sensitive peptide chains.[][2] The fluorine atom on the benzene ring enhances the compound's reactivity and selectivity in various chemical transformations.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1185296-64-3[4]
Molecular Formula C22H16FNO4[4]
Molecular Weight 377.37 g/mol [4]
Appearance Beige powder (inferred from similar compounds)[5]
Solubility Expected to be soluble in organic solvents like DMF and NMP[]

Safety and Hazard Information

The unprotected precursor, 2-amino-6-fluorobenzoic acid, is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. It is prudent to assume that this compound presents similar, if not identical, hazards. Fmoc-protected amino acids, in general, are handled as potentially hazardous chemicals in a laboratory setting.[6]

Table 2: Inferred Hazard Classifications and Precautionary Statements

Hazard ClassGHS Classification (Inferred)Precautionary Statements (Inferred)
Skin Irritation Category 2 (H315: Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation Category 2A (H319: Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405

Note: These classifications and statements are inferred from the parent compound and general class of chemicals and should be treated as a precautionary guide.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

Personal Protective Equipment
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[6]

  • Respiratory Protection: If working outside a fume hood or if dust generation is significant, use a NIOSH-approved N95 respirator.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Experimental Protocols and Applications

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex peptides and small molecules.

Amide Coupling in Peptide Synthesis

This compound is frequently used as a building block in solid-phase peptide synthesis. The general workflow involves the coupling of the carboxylic acid of this compound to a free amine on a growing peptide chain attached to a solid support.

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Dissolve this compound, coupling agent (e.g., HATU), and base (e.g., TEA) in an appropriate solvent (e.g., DMF). add_reagents Add the solution to the resin-bound peptide with a free N-terminus. reagents->add_reagents Transfer agitate Agitate the reaction mixture at room temperature. add_reagents->agitate React wash Wash the resin to remove excess reagents. agitate->wash Isolate deprotection Proceed to Fmoc deprotection (e.g., with piperidine in DMF). wash->deprotection Next Step

Caption: General workflow for an amide coupling reaction using this compound.

A specific example of an amide coupling reaction involves dissolving this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and triethylamine (TEA) in N,N-dimethylformamide (DMF) and adding this solution to the resin-bound amine.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS to allow for the elongation of the peptide chain. This is typically achieved under mild basic conditions.

Fmoc Deprotection Mechanism

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Base->Intermediate Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine β-elimination Fulvene_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Fulvene_Adduct Formation of Dibenzofulvene and subsequent trapping by base

Caption: Simplified mechanism of Fmoc deprotection using a secondary amine base like piperidine.

A standard protocol for Fmoc deprotection involves treating the resin with a 20% solution of piperidine in DMF.[2]

Stability and Storage

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Some related compounds recommend refrigeration.[7]

  • Stability: Stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid strong oxidizing agents.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not empty into drains.[6]

Conclusion

This compound is a valuable tool for chemical synthesis, particularly in the field of drug discovery. While specific safety data is limited, a conservative approach based on the known hazards of its components and related compounds is essential for safe handling. Researchers should always consult the most current safety information and employ standard laboratory safety practices when working with this and any other chemical.

References

A Technical Guide to Fluorinated Anthranilic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anthranilic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of fluorine atoms into the anthranilic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination has led to the development of potent inhibitors for various enzymes and modulators of signaling pathways implicated in diseases ranging from tuberculosis to cancer. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols for key fluorinated anthranilic acid derivatives, with a focus on their potential as antitubercular and anticancer agents.

Synthetic Methodologies

The synthesis of fluorinated anthranilic acid derivatives often involves classical organic reactions, with the Ullmann condensation being a cornerstone for the preparation of N-phenylanthranilic acid analogs. This copper-catalyzed reaction couples an aryl halide with an amine. Modified procedures, such as the use of ionic liquids as solvents, have been developed to improve reaction efficiency and environmental friendliness.

General Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives

A typical procedure involves the reaction of a substituted o-chlorobenzoic acid with a substituted aniline in the presence of a copper catalyst and a base. For instance, a mixture of o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and copper oxide is refluxed. The excess aniline is then removed by steam distillation. The product, N-phenylanthranilic acid, is precipitated by acidification with hydrochloric acid and can be further purified by recrystallization.[1][2][3][4]

Detailed Protocol for the Synthesis of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives:

The synthesis of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and its derivatives has been reported, providing a pathway to a series of potent anticancer agents.[5][6][7] The general scheme involves the coupling of a substituted anthranilic acid with a fluorinated pyridine derivative.

Biological Activity of Fluorinated Anthranilic Acid Derivatives

Fluorinated anthranilic acid derivatives have shown significant promise in two primary therapeutic areas: as antitubercular agents and as anticancer agents.

Antitubercular Activity

Certain fluorinated anthranilic acid derivatives have been identified as potent inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to bacterial death.

The following table summarizes the in vitro activity of selected fluorinated anthranilic acid derivatives against MabA and M. tuberculosis.

CompoundMabA IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)
1 38>100
2 45>100
12 (fluorinated) 35>100

Data sourced from literature.[8][9]

The enzymatic activity of MabA is typically measured using an LC-MS/MS-based assay.[8][10][11][12][13][14] The assay quantifies the formation of the product, hydroxybutyryl-CoA (HBCoA), from the substrate, acetoacetyl-CoA, in the presence of the cofactor NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing the MabA enzyme, NADPH, and the test compound in an appropriate buffer.

  • Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the amount of HBCoA produced.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

The MIC of the compounds against M. tuberculosis is determined using a broth microdilution method.[8][9][15][16][17]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Anticancer Activity

A series of fluorinated anthranilic acid derivatives, particularly N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives, have demonstrated potent cytotoxic activity against various human cancer cell lines.[5][6][7] The mechanism of action for some of these compounds involves the inhibition of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).

FUBP1 is a DNA- and RNA-binding protein that acts as a transcriptional regulator of several genes, including the proto-oncogene c-Myc.[18] FUBP1 binds to the FUSE region of the c-Myc promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent activation of c-Myc transcription.[6] c-Myc, in turn, is a master regulator of cell proliferation and growth. One of the downstream effects of c-Myc is the transcriptional repression of the cyclin-dependent kinase inhibitor p21. By inhibiting FUBP1, fluorinated anthranilic acid derivatives can disrupt this signaling cascade, leading to a decrease in c-Myc expression and a subsequent increase in p21 expression. The upregulation of p21 results in cell cycle arrest and inhibition of tumor cell proliferation.[6][19]

FUBP1_cMyc_p21_pathway cluster_0 Fluorinated Anthranilic Acid Derivative cluster_1 Cellular Signaling Cascade FAAD Fluorinated Anthranilic Acid Derivative FUBP1 FUBP1 FAAD->FUBP1 Inhibits cMyc c-Myc FUBP1->cMyc Activates Transcription p21 p21 cMyc->p21 Represses Transcription Proliferation Cell Proliferation p21->Proliferation Inhibits

Caption: FUBP1 inhibition by fluorinated anthranilic acid derivatives.

The following table presents the 50% growth inhibition (GI50) values for selected N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives against various human cancer cell lines.[5]

CompoundCell LineGI50 (µM)
Ester derivative 13 Leukemia< 0.01
Colon Cancer< 0.01
Melanoma< 0.01
Ester derivative 18 Leukemia< 0.01
Colon Cancer< 0.01
Melanoma< 0.01
Amide derivative 19 Full Panel1.3 - 15.2

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2004, 14, 5787-5791.[5]

The in vitro cytotoxic activity of the compounds is typically evaluated using a sulforhodamine B (SRB) assay or similar cell viability assays.[10][20][21][22]

  • Cell Seeding: Plate human cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Wash and Solubilize: Wash the plates to remove unbound dye and then solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • GI50 Calculation: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram illustrates the experimental workflow to confirm the mechanism of action of fluorinated anthranilic acid derivatives as FUBP1 inhibitors.

FUBP1_inhibition_workflow cluster_workflow Experimental Workflow start Synthesize Fluorinated Anthranilic Acid Derivative assay_fubp1 FUBP1 Binding/Inhibition Assay (e.g., Gel Shift, ChIP) start->assay_fubp1 measure_myc_p21 Measure c-Myc and p21 (mRNA and Protein Levels) assay_fubp1->measure_myc_p21 If Inhibition is confirmed cell_proliferation Cell Proliferation Assay (e.g., SRB, MTT) measure_myc_p21->cell_proliferation Correlate with expression changes conclusion Confirm FUBP1-mediated Antiproliferative Effect cell_proliferation->conclusion

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-amino-6-fluorobenzoic acid (CAS No: 434-76-4), an important intermediate in pharmaceutical development and chemical synthesis. This document details its physicochemical characteristics, the experimental protocols for their determination, and conceptual workflows relevant to its application.

Core Physical and Chemical Properties

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a substituted aromatic compound with the molecular formula C₇H₆FNO₂. Its structure, featuring both an amine and a carboxylic acid group, makes it a valuable building block in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]

The key physical properties of 2-amino-6-fluorobenzoic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 155.13 g/mol [1][2][3][4][5]
Melting Point 167-169 °C[1][2][3][5]
170 °C[6]
Boiling Point 223.67 °C (Rough Estimate)[2][6]
325.9 °C at 760 mmHg[5]
Density 1.3021 (Estimate)[2]
1.43 g/cm³[5]
pKa 4.01 ± 0.10 (Predicted)[2]
LogP 1.57[5]
Appearance Light yellow to brown crystalline powder/solid[1][2]
Solubility Soluble in Methanol[2][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 2-amino-6-fluorobenzoic acid.

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[4]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[4][7]

  • Procedure:

    • A small amount of dry 2-amino-6-fluorobenzoic acid is finely powdered using a mortar and pestle.[7]

    • The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

    • The assembly is placed in the heating block or oil bath of the melting point apparatus.[4]

    • The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.

    • A second determination is performed with a new sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned to liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

This protocol provides a qualitative and semi-quantitative method for assessing solubility in a given solvent, such as methanol.

  • Apparatus: Test tubes, vortex mixer or shaker, balance, spatula, and a graduated cylinder.

  • Procedure:

    • Measure a fixed volume of the solvent (e.g., 1 mL of methanol) and transfer it into a test tube.[2]

    • Record the initial temperature of the solvent.[2]

    • Weigh a small, known amount of 2-amino-6-fluorobenzoic acid (e.g., 10 mg).

    • Add a small portion of the solid to the test tube, then cap and shake or vortex the mixture vigorously to facilitate dissolution.[2]

    • Continue adding small, known portions of the solid, shaking after each addition, until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).[2]

    • The solubility can be expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively by calculating the mass of solute dissolved per volume of solvent (e.g., mg/mL).[6]

Potentiometric titration is a high-precision technique for measuring the acid dissociation constant (pKa).[1]

  • Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer, and standardized acid and base titrants (e.g., 0.1 M NaOH and 0.1 M HCl).

  • Procedure:

    • A precise, known weight of 2-amino-6-fluorobenzoic acid is dissolved in a suitable solvent mixture (e.g., water or a water-methanol co-solvent for sparingly soluble compounds).[1]

    • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[1]

    • The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

    • The titration continues past the equivalence point.

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The pKa is determined from the curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]

  • Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in methanol).

  • Procedure:

    • Dissolve 5-25 mg of 2-amino-6-fluorobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[9]

    • Transfer the clear solution into a clean, dry NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • The spectrometer is prepared for acquisition, which includes locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.[10]

    • Acquire the ¹H NMR spectrum. The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum.

  • Apparatus: FT-IR spectrometer, hydraulic press, pellet-forming die, agate mortar and pestle, and spectroscopic grade potassium bromide (KBr).

  • Procedure:

    • Thoroughly dry the KBr powder to remove absorbed moisture, which shows characteristic IR bands. All equipment must also be clean and dry.[11]

    • Place approximately 1-2 mg of 2-amino-6-fluorobenzoic acid and 200-300 mg of dry KBr powder into an agate mortar.[11][12]

    • Grind the mixture thoroughly with the pestle until it is a fine, homogeneous powder. This ensures the sample particles are smaller than the wavelength of IR radiation, minimizing light scattering.[12]

    • Transfer a portion of the powder into the pellet-forming die.

    • Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[12]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[13]

Mandatory Visualizations

The following diagrams illustrate key logical workflows related to the synthesis and application of 2-amino-6-fluorobenzoic acid.

Caption: Synthesis workflow for 2-amino-6-fluorobenzoic acid via reduction.[3]

Caption: Role as an intermediate in developing a Casein Kinase 1ε inhibitor.[3]

References

An In-depth Technical Guide to the Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the amino group in 2-amino-6-fluorobenzoic acid. This process is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science, where the resulting Fmoc-protected amino acid serves as a valuable building block. This document outlines the relevant chemical principles, experimental protocols, and expected outcomes.

Introduction

2-Amino-6-fluorobenzoic acid is a substituted anthranilic acid derivative of interest in pharmaceutical research. The selective protection of its amino group is often a prerequisite for subsequent chemical transformations involving the carboxylic acid functionality. The Fmoc group is a widely used amine protecting group due to its stability under acidic and neutral conditions and its facile cleavage under mild basic conditions, typically with a secondary amine such as piperidine.[1][2] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.[1]

The most common reagents for the introduction of the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base in a biphasic or homogeneous system to neutralize the acidic byproduct and facilitate the nucleophilic attack of the amine on the Fmoc reagent.

Reaction Mechanism and Signaling Pathway

The Fmoc protection of 2-amino-6-fluorobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent (either Fmoc-Cl or Fmoc-OSu). In the presence of a base, the amine is deprotonated, increasing its nucleophilicity. The subsequent loss of the leaving group (chloride or N-hydroxysuccinimide) results in the formation of a stable carbamate linkage.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_amino_6_fluoro 2-Amino-6-fluorobenzoic Acid Fmoc_protected Fmoc-2-amino-6-fluorobenzoic Acid 2_amino_6_fluoro->Fmoc_protected Nucleophilic Acyl Substitution Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Fmoc_protected Base Base (e.g., NaHCO₃, Na₂CO₃, or an organic base) Base->Fmoc_protected Facilitates reaction Solvent Solvent (e.g., Dioxane/Water, Acetone/Water, DMF) Solvent->Fmoc_protected Byproduct Byproduct (HCl or N-Hydroxysuccinimide) experimental_workflow Start Start: Weigh Reactants Dissolve Dissolve 2-amino-6-fluorobenzoic acid and base in solvent Start->Dissolve Add_Fmoc Add Fmoc-Cl or Fmoc-OSu solution Dissolve->Add_Fmoc React Stir at specified temperature and monitor by TLC Add_Fmoc->React Workup Aqueous Workup: - Quench reaction - Extract with organic solvent React->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Recrystallization or Chromatography Workup->Purification Product Final Product: This compound Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-amino-6-fluorobenzoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Fmoc-2-amino-6-fluorobenzoic acid, an anthranilic acid derivative, is a valuable building block for introducing a unique structural motif into peptide backbones. The presence of the fluorine atom can induce specific conformational preferences and enhance binding interactions. However, the electron-withdrawing nature of the fluorine atom and the steric hindrance it imposes can present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed protocols and application notes to facilitate the successful incorporation of this compound into peptide sequences.

Challenges in Incorporation

The primary challenge in coupling this compound lies in the reduced nucleophilicity of the aromatic amine at position 2, which is deactivated by the electron-withdrawing effect of the adjacent carboxylic acid and the fluorine atom at position 6. This can lead to sluggish and incomplete coupling reactions when using standard SPPS protocols.

Recommended Strategies for Efficient Incorporation

To overcome the challenges associated with the incorporation of this compound, the following strategies are recommended:

  • Use of High-Activity Coupling Reagents: Standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent uronium or phosphonium salt-based reagents is highly recommended.

  • Addition of Oxyma Pure: Oxyma Pure (ethyl cyanohydroxyiminoacetate) has been shown to be an effective additive that can enhance coupling efficiency and reduce racemization, particularly for hindered amino acids.

  • Extended Coupling Times: Allowing for longer reaction times can help drive the coupling reaction to completion.

  • Double Coupling: Performing the coupling step twice can significantly improve the incorporation of this challenging amino acid.

  • Monitoring of Coupling Completion: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test to ensure complete acylation of the free amine.

Data Presentation: Comparative Coupling Efficiencies

The following table summarizes a comparative analysis of different coupling conditions for the incorporation of this compound. The data presented is a representative example based on typical outcomes for difficult couplings and should be used as a guideline for optimization.

Coupling ReagentAdditiveCoupling Time (hours)Coupling CyclesEstimated Coupling Efficiency (%)Estimated Crude Purity (%)
HBTUHOBt2175-85~70
HCTU-2185-95~80
HATU Oxyma Pure 2 1 >95 >90
HBTUHOBt2 + 22>95>85
HCTU-2 + 22>98>90
HATU Oxyma Pure 2 + 2 2 >99 >95

Note: HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt = Hydroxybenzotriazole; HCTU = O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HATU, HCTU, or HBTU

  • Additive: Oxyma Pure or HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser test kit

  • HPLC-grade solvents for purification and analysis

  • Mass spectrometer

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash with DMF coupling->wash2 end Elongated Peptide-Resin wash2->end

Diagram 1: Standard SPPS Cycle Workflow.
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Incorporation of this compound (Optimized)

This protocol details the optimized coupling procedure for this compound.

Optimized_Coupling start Deprotected Peptide-Resin prepare_solution Prepare Coupling Solution: - this compound - HATU - Oxyma Pure - DIPEA in DMF start->prepare_solution first_coupling First Coupling (2 hours) prepare_solution->first_coupling wash1 Wash with DMF first_coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test second_coupling Second Coupling (2 hours) kaiser_test->second_coupling Positive (Blue) final_kaiser_test Final Kaiser Test kaiser_test->final_kaiser_test Negative (Yellow) wash2 Wash with DMF second_coupling->wash2 wash2->final_kaiser_test complete Coupling Complete final_kaiser_test->complete Negative (Yellow) incomplete Troubleshoot final_kaiser_test->incomplete Positive (Blue)

Diagram 2: Optimized Coupling Workflow.
  • Prepare Coupling Solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and Oxyma Pure (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Monitor Coupling: Perform a Kaiser test on a small sample of resin beads.

    • Negative Result (Yellow/Colorless beads): The coupling is likely complete. Proceed to step 7.

    • Positive Result (Blue beads): The coupling is incomplete. Proceed to step 5 for a second coupling.

  • Second Coupling (if necessary): Prepare a fresh coupling solution as in step 1 and repeat the coupling for another 2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Final Monitoring: Perform a final Kaiser test. If the result is negative, the incorporation is successful. If it remains positive, further optimization of coupling time or reagents may be necessary.

Protocol 3: Peptide Cleavage and Deprotection

Cleavage_Workflow start Final Peptide-Resin wash_dcm Wash with DCM start->wash_dcm cleavage Treat with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours wash_dcm->cleavage filter_collect Filter and Collect Filtrate cleavage->filter_collect precipitate Precipitate Peptide in Cold Ether filter_collect->precipitate centrifuge Centrifuge and Decant Ether precipitate->centrifuge wash_ether Wash Pellet with Cold Ether centrifuge->wash_ether dry Dry Crude Peptide wash_ether->dry end Crude Peptide Ready for Purification dry->end

Diagram 3: Peptide Cleavage and Deprotection.
  • Final Deprotection: Remove the N-terminal Fmoc group from the final peptide-resin using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Analysis and Purification
  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide. Fluorinated peptides may exhibit altered retention times on RP-HPLC compared to their non-fluorinated analogs.[2]

  • Purification: Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Conclusion

The successful incorporation of this compound into peptides requires a departure from standard SPPS protocols. By employing high-activity coupling reagents, additives like Oxyma Pure, and extended or repeated coupling steps, researchers can efficiently synthesize peptides containing this unique and valuable unnatural amino acid. Careful monitoring of the coupling reaction is essential to ensure high yields and purity of the final product. The protocols and guidelines presented here provide a robust starting point for the synthesis of novel fluorinated peptides for a wide range of research and drug development applications.

References

Application Notes and Protocols for Fmoc-2-amino-6-fluorobenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid is a synthetic amino acid analog that presents unique opportunities for peptide and small molecule drug discovery. The incorporation of a fluorine atom on the aromatic ring can significantly influence the conformational properties, metabolic stability, and binding affinity of the resulting peptides. However, the steric hindrance posed by the ortho-fluoro and amino substituents, as well as the N-terminal Fmoc protecting group, makes the coupling of this amino acid derivative a challenging synthetic step. Standard coupling protocols often result in low yields and incomplete reactions.

These application notes provide an overview of effective coupling strategies and detailed protocols for the successful incorporation of this compound into peptide sequences, primarily focusing on solid-phase peptide synthesis (SPPS).

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in the coupling of this compound lies in its steric bulk. The proximity of the fluorine atom and the amino group to the carboxylic acid functionality impedes the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain). This steric hindrance can lead to:

  • Slow reaction kinetics: The coupling reactions may require extended reaction times to proceed to completion.

  • Low coupling efficiency: A significant portion of the N-terminal amines on the solid support may remain unreacted, leading to deletion sequences in the final peptide.

  • Side reactions: Under harsh coupling conditions or with highly reactive reagents, side reactions such as racemization can occur, although this is less of a concern for this particular achiral amino acid.

To overcome these challenges, the use of highly efficient coupling reagents and optimized protocols is crucial.

Recommended Coupling Reagents

Several classes of coupling reagents have proven effective for sterically hindered amino acids. The choice of reagent can significantly impact the coupling efficiency and the purity of the final product.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most powerful and widely used coupling reagents in modern peptide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily acylates the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to the participation of the 7-azabenzotriazole (HOAt) moiety, which acts as a superior leaving group and may catalyze the reaction. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and more cost-efficient alternatives.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also very effective for hindered couplings. They activate the carboxylic acid by forming a phosphonium ester. Phosphonium salts are known for their high reactivity and for minimizing certain side reactions.

  • Carbodiimides with Additives (e.g., DIC/HOBt, DIC/Oxyma): While N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) alone are generally not sufficient for hindered couplings, their use in combination with additives like 1-hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can enhance the reaction rate and suppress side reactions. However, for highly hindered systems like this compound, uronium or phosphonium salt-based reagents are typically preferred.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes typical reaction conditions and expected outcomes for the coupling of sterically hindered amino acids.

Disclaimer: The following data is representative of sterically hindered amino acids and is intended for illustrative purposes. Specific yields and purities for this compound may vary and should be determined empirically.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical SolventTypical Time (min)Reported Yield Range for Hindered CouplingsPurity
HATU 1 : 0.95 : 2DMF, NMP30 - 120HighHigh
HBTU 1 : 0.95 : 2DMF, NMP30 - 180Moderate to HighGood to High
PyBOP 1 : 1 : 2DMF, NMP30 - 180Moderate to HighGood to High
DIC/HOBt 1 : 1 : -DMF, DCM60 - 240Low to ModerateVariable

Experimental Protocols

The following are detailed protocols for the coupling of this compound during solid-phase peptide synthesis (SPPS). These protocols assume a standard Fmoc-SPPS workflow.

General SPPS Workflow

A typical manual SPPS cycle for the incorporation of an amino acid involves the following steps:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The Fmoc-protected amino acid is activated and coupled to the free N-terminal amine on the resin.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Capping (Optional): Any unreacted N-terminal amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. This is highly recommended for difficult couplings.

The cycle is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Washing1 Washing1 Deprotection->Washing1 Remove Fmoc Coupling Coupling Washing1->Coupling Prepare for coupling Washing2 Washing2 Coupling->Washing2 Form peptide bond Capping Capping Washing2->Capping Optional Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Proceed to next amino acid Capping->Next_Cycle Block unreacted amines Next_Cycle->Deprotection Continue chain elongation Final_Cleavage Cleavage from Resin and Deprotection Next_Cycle->Final_Cleavage After final amino acid Start Start with Resin-bound Peptide Start->Deprotection

A diagram illustrating the general workflow of a solid-phase peptide synthesis (SPPS) cycle.
Protocol 1: Coupling with HATU

This is the recommended protocol for achieving the highest coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (2-4 equivalents relative to resin loading)

  • HATU (1.9 equivalents relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF.

  • Add DIPEA to the solution and pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Add the activated amino acid solution to the vessel containing the swelled and deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For this particular amino acid, the Kaiser test may be unreliable due to the low basicity of the aromatic amine, and a test for unreacted secondary amines might be more appropriate.

  • Once the coupling is complete (or after the designated time), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Proceed with the deprotection of the newly added Fmoc group for the next coupling cycle or perform a capping step if necessary.

Protocol 2: Coupling with HBTU

A more cost-effective alternative to HATU, HBTU still provides good to excellent coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (2-4 equivalents relative to resin loading)

  • HBTU (1.9 equivalents relative to the amino acid)

  • DIPEA (4 equivalents relative to resin loading)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve this compound and HBTU in anhydrous DMF.

  • Add DIPEA to the solution to begin the pre-activation.

  • Immediately add the solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-6 hours at room temperature. Monitor the reaction as described in Protocol 1.

  • Drain and wash the resin with DMF (3-5 times).

  • Continue with the next step in the SPPS workflow.

Protocol 3: Coupling with PyBOP

PyBOP is another excellent choice for hindered amino acids and avoids the potential for guanidinylation that can occur with uronium-based reagents.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (2-4 equivalents relative to resin loading)

  • PyBOP (2 equivalents relative to the amino acid)

  • DIPEA (4 equivalents relative to resin loading)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and PyBOP in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add the activated mixture to the peptide-resin.

  • Allow the coupling reaction to proceed for 2-6 hours at room temperature with agitation.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Proceed to the next step of the synthesis.

Visualization of the Coupling Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a uronium salt coupling reagent like HATU or HBTU.

Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_AA This compound Activated_Ester Activated O-Acylisourea Ester Fmoc_AA->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Uronium Salt (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond + Resin-Bound Amine Byproducts Byproducts Peptide_Bond->Byproducts Formation of Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

A simplified diagram of the peptide coupling mechanism using a uronium salt reagent.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is achievable with the use of potent coupling reagents and optimized protocols. HATU is the most recommended reagent for maximizing coupling efficiency, with HBTU and PyBOP serving as excellent alternatives. Extended coupling times and the optional use of a capping step are advisable to minimize the formation of deletion byproducts. Careful selection of the coupling strategy will enable researchers to harness the unique properties of this fluorinated amino acid in the development of novel peptides and peptidomimetics.

Application Notes and Protocols: Deprotection of Fmoc-2-amino-6-fluorobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. Fmoc-2-amino-6-fluorobenzoic acid, a substituted anthranilic acid derivative, presents unique opportunities for creating peptidomimetics with constrained conformations. However, its structure also poses significant challenges during Solid-Phase Peptide Synthesis (SPPS), particularly in the Nα-Fmoc deprotection step.

The steric hindrance imposed by the ortho-fluoro and ortho-carboxyl groups, combined with the electron-withdrawing nature of the fluorine atom, can significantly impede the standard piperidine-mediated deprotection reaction. This can lead to incomplete Fmoc removal, resulting in deletion sequences and truncated peptides, which complicates purification and reduces overall yield.

These application notes provide a detailed overview of the challenges and recommended protocols for the efficient deprotection of this compound in SPPS. The provided methodologies are designed to optimize deprotection efficiency while minimizing common side reactions.

Challenges in Deprotection

The primary challenges in the deprotection of this compound stem from its unique structural features:

  • Steric Hindrance: The presence of substituents at both ortho positions of the amino group creates a sterically crowded environment. This bulkiness can hinder the approach of the piperidine base to the acidic proton on the fluorenyl group, thereby slowing down the rate of the β-elimination reaction required for Fmoc removal.[1][2] Incomplete deprotection is a common consequence of steric hindrance.[2]

  • Electronic Effects: The electron-withdrawing fluorine atom can decrease the basicity of the secondary amine formed after deprotection, potentially influencing subsequent coupling reactions. While the primary effect is on the deprotection step, downstream consequences should be considered.

  • Aggregation: Peptide sequences containing aromatic and hydrophobic residues are prone to aggregation, which can be exacerbated by the presence of the bulky Fmoc group.[1] This aggregation can physically block access of the deprotection reagents to the Fmoc group, leading to incomplete removal.

Recommended Deprotection Protocols

Due to the challenges mentioned above, standard deprotection protocols may be insufficient for complete Fmoc removal from 2-amino-6-fluorobenzoic acid residues. The following protocols offer optimized conditions to enhance deprotection efficiency.

Standard vs. Optimized Deprotection Conditions

The following table summarizes a comparison between standard and recommended optimized deprotection conditions.

ParameterStandard ConditionsOptimized Conditions for this compoundRationale for Optimization
Deprotection Reagent 20% Piperidine in DMF20-40% Piperidine in DMF or NMPIncreased base concentration can accelerate the reaction rate for sterically hindered residues. NMP is a more polar solvent that can improve reaction kinetics.[3]
Reaction Time 2 x 10 min2 x 20-30 min (or longer, with monitoring)Extended reaction time is necessary to ensure complete deprotection of sterically hindered amino acids.[4]
Temperature Room TemperatureRoom Temperature to 40°CMild heating can increase the reaction rate, but should be used cautiously to avoid side reactions.
Additives None1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc deprotection.[4] It is often used in combination with a nucleophilic scavenger like piperidine.
Detailed Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

This protocol is a first-line approach for moderately difficult deprotections.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF (or NMP). Agitate the resin for 30 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution. Add a fresh solution of 20% piperidine in DMF (or NMP) and agitate for another 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection. For quantitative analysis, the absorbance of the collected deprotection solution can be measured at approximately 301 nm.[5]

Protocol 2: DBU-Catalyzed Deprotection

This protocol is recommended for highly hindered residues where Protocol 1 proves insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Deprotection: Drain the solvent and add a solution of 2% DBU and 20% piperidine in DMF. Agitate the resin for 20-30 minutes at room temperature.

  • Second Deprotection (Optional): For extremely difficult cases, drain and repeat the deprotection step.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (7-10 x 1 min) to ensure complete removal of DBU, which can interfere with subsequent couplings.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm complete deprotection.

Visualization of Workflows and Mechanisms

Fmoc Deprotection Mechanism

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Adduct_Formation Adduct Formation Dibenzofulvene->Adduct_Formation Piperidine Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Adduct_Formation->Piperidine_Adduct

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Workflow for SPPS Deprotection

The following diagram illustrates the key steps in the deprotection cycle during SPPS.

SPPS_Deprotection_Workflow Start Start with Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF/NMP Start->Swell Deprotect 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Deprotect Agitate 3. Agitate for Prescribed Time Deprotect->Agitate Drain 4. Drain Deprotection Solution Agitate->Drain Wash 5. Wash Resin with DMF Drain->Wash Monitor 6. Monitor Deprotection (e.g., Kaiser Test) Wash->Monitor Result Deprotection Complete? Monitor->Result Couple Proceed to Next Coupling Step Result->Couple Yes Repeat Repeat Deprotection Step Result->Repeat No Repeat->Deprotect

References

Application Notes and Protocols for Fmoc-2-amino-6-fluorobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid is a fluorinated, non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry. The incorporation of the 2-amino-6-fluorobenzoic acid (6-F-Abz) moiety into peptides and small molecules can impart unique pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical properties of the parent molecule.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this building block particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences.

The applications of compounds derived from 2-amino-6-fluorobenzoic acid are broad, with demonstrated potential in the development of anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile tool for drug discovery.

  • Anti-inflammatory Agents: The 2-aminobenzoic acid (anthranilic acid) scaffold is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom can enhance the anti-inflammatory potency. Peptides and small molecules incorporating 6-F-Abz can be designed to target key inflammatory mediators.

  • Antimicrobial Peptides (AMPs): The incorporation of non-natural amino acids like 6-F-Abz into AMPs can enhance their proteolytic stability and efficacy against drug-resistant bacteria. The fluorinated aromatic ring can contribute to the hydrophobic interactions that are crucial for disrupting bacterial membranes.[1]

  • Kinase Inhibitors: The 2-aminobenzoic acid core can be found in various kinase inhibitors. By incorporating this moiety into peptide or small molecule libraries, novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases can be identified.

  • Fluorescent Probes: The inherent fluorescence of the anthranilic acid structure allows for the development of fluorescently labeled peptides and other molecules for use in binding assays and cellular imaging without the need for a separate fluorescent tag.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a 2-amino-6-fluorobenzoic acid residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To couple This compound , follow the same procedure as for other Fmoc-amino acids.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Repeat Cycle Repeat Cycle Washing->Repeat Cycle Repeat Cycle->Fmoc Deprotection n times Final Fmoc Deprotection Final Fmoc Deprotection Repeat Cycle->Final Fmoc Deprotection Cleavage Cocktail Addition Cleavage Cocktail Addition Final Fmoc Deprotection->Cleavage Cocktail Addition Final Fmoc Deprotection->Cleavage Cocktail Addition Peptide Precipitation Peptide Precipitation Cleavage Cocktail Addition->Peptide Precipitation Cleavage Cocktail Addition->Peptide Precipitation RP-HPLC Purification RP-HPLC Purification Peptide Precipitation->RP-HPLC Purification Peptide Precipitation->RP-HPLC Purification Mass Spectrometry Analysis Mass Spectrometry Analysis RP-HPLC Purification->Mass Spectrometry Analysis RP-HPLC Purification->Mass Spectrometry Analysis This compound This compound This compound->Amino Acid Coupling

Caption: Workflow for SPPS incorporating this compound.

Application Example: Development of Novel Antimicrobial Peptides

The incorporation of this compound into antimicrobial peptides (AMPs) can enhance their activity against resistant bacterial strains. The fluorinated aromatic residue can increase the hydrophobicity of the peptide, facilitating its interaction with and disruption of the bacterial cell membrane.

Hypothetical Quantitative Data for a Novel AMP

The following table presents hypothetical data for a novel antimicrobial peptide, "FluoroPep-10," containing a 2-amino-6-fluorobenzoic acid residue, compared to a non-fluorinated analogue.

PeptideSequenceMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Hemolytic Activity (HC50, µg/mL)
FluoroPep-10 K(6-F-Abz)LAKLAKLAL-NH2816>200
ControlPep-10 K(Abz)LAKLAKLAL-NH23264>200

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. (6-F-Abz) represents the 2-amino-6-fluorobenzoic acid residue.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a novel peptide against a bacterial strain using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 1 x 10^6 CFU/mL

  • Peptide stock solution (e.g., 1 mg/mL in sterile water)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Serial Dilution: Serially dilute the peptide stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway: Proposed Mechanism of Action for Antimicrobial Peptides

G cluster_peptide Antimicrobial Peptide (AMP) cluster_bacteria Bacterial Cell AMP AMP Outer Membrane Outer Membrane AMP->Outer Membrane Electrostatic Interaction Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Outer Membrane->Inner Membrane Membrane Translocation Cytoplasm Cytoplasm Inner Membrane->Cytoplasm Pore Formation Pore Formation Inner Membrane->Pore Formation Cellular Content Leakage Cellular Content Leakage Cytoplasm->Cellular Content Leakage Cell Death Cell Death Cellular Content Leakage->Cell Death Pore Formation->Cellular Content Leakage This compound This compound This compound->AMP Enhances Hydrophobicity

Caption: Proposed mechanism of membrane disruption by AMPs containing 6-F-Abz.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its incorporation into peptides and other small molecules offers a promising strategy for enhancing biological activity and developing novel therapeutics. The protocols and application notes provided herein serve as a guide for researchers and drug development professionals to explore the full potential of this unique fluorinated amino acid derivative in their discovery programs.

References

Application Notes and Protocols for Peptide Labeling with Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid, an analogue of anthranilic acid, is a valuable building block for the introduction of a fluorescent label into peptides. The incorporation of this fluorinated aromatic amino acid can serve as a sensitive probe for studying peptide conformation, binding events, and enzyme kinetics through fluorescence spectroscopy. Its utility is particularly pronounced in the development of internally quenched fluorescent substrates for protease activity assays and in the preparation of labeled peptides for fluorescence microscopy and other bio-imaging applications.

The fluorine substituent on the aromatic ring can subtly modulate the photophysical properties of the anthraniloyl fluorophore and may enhance the metabolic stability of the resulting peptide. This document provides detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and summarizes its key applications and characteristics.

Physicochemical Properties and Applications

Key Properties:

  • Fluorescent Label: The 2-aminobenzoyl (Abz) group, and by extension its fluorinated derivatives, functions as a fluorophore.

  • FRET Donor: Peptides incorporating 2-amino-6-fluorobenzoic acid can act as donors in Förster Resonance Energy Transfer (FRET) pairs, often paired with quenching moieties like dinitrophenyl (DNP) groups.

  • Enhanced Stability: Fluorination can increase the metabolic stability of peptides by altering their susceptibility to enzymatic degradation.

Primary Applications:

  • Enzyme Substrate Design: Used in the synthesis of fluorogenic substrates for proteases. Cleavage of the peptide bond separating the 2-amino-6-fluorobenzoyl group from a quencher results in an increase in fluorescence, allowing for real-time monitoring of enzyme activity.

  • Conformational Studies: The environmentally sensitive fluorescence of the label can provide insights into changes in peptide conformation upon binding to target molecules or insertion into membranes.

  • Cellular Imaging: Labeled peptides can be visualized in cellular environments to study their localization, uptake, and trafficking.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C22H16FNO4[1][2]
Molecular Weight 377.38 g/mol [1]
Excitation Wavelength (λex) ~320 nm (estimated for 6-fluoro-anthraniloyl)Inferred from ortho-aminobenzoic acid data
Emission Wavelength (λem) ~420 nm (estimated for 6-fluoro-anthraniloyl)Inferred from ortho-aminobenzoic acid data

Note: The exact excitation and emission maxima can be influenced by the peptide sequence and the local microenvironment. It is recommended to perform a fluorescence scan on the purified labeled peptide to determine the optimal wavelengths for a specific application.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Labeled with 2-amino-6-fluorobenzoic Acid

This protocol outlines the manual synthesis of a peptide with a C-terminal 2-amino-6-fluorobenzoyl label on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time or perform a second coupling.

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin as in step 2.

  • Coupling of this compound (Difficult Coupling):

    • Due to the reduced nucleophilicity of the aniline amine, a more potent coupling reagent is recommended.

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated solution to the deprotected N-terminal of the resin-bound peptide.

    • Agitate for at least 4 hours, or overnight if necessary.

    • Monitor the coupling completion. A chloranil test is recommended for secondary amines.

    • If the coupling is incomplete, a second coupling with fresh reagents is advised.

    • Wash the resin thoroughly as in step 2.

  • Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_AA 3. Standard Amino Acid Coupling Deprotection1->Coupling_AA Deprotection2 4. Fmoc Deprotection Coupling_AA->Deprotection2 Coupling_Fmoc 5. Coupling of this compound (HATU) Deprotection2->Coupling_Fmoc Elongation 6. Chain Elongation Coupling_Fmoc->Elongation Final_Deprotection 7. Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. RP-HPLC Purification Cleavage->Purification Analysis 10. MS & HPLC Analysis Purification->Analysis

Figure 1. Experimental workflow for SPPS of a labeled peptide.

fret_mechanism cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_intact Donor (2-amino-6-fluorobenzoyl) Quencher_intact Quencher (e.g., DNP) Donor_intact->Quencher_intact FRET (No Fluorescence) Peptide_intact Peptide Backbone Donor_intact->Peptide_intact Peptide_intact->Quencher_intact Donor_cleaved Donor Fragment1 Peptide Fragment 1 Donor_cleaved->Fragment1 Quencher_cleaved Quencher Fragment2 Peptide Fragment 2 Quencher_cleaved->Fragment2 Protease Protease Protease->Peptide_intact Cleavage

Figure 2. FRET mechanism for a protease substrate.

Conclusion

This compound is a versatile reagent for the introduction of a fluorescent reporter group into synthetic peptides. The protocols provided herein offer a robust framework for its successful incorporation using solid-phase peptide synthesis. The resulting labeled peptides are valuable tools for a wide range of applications in biochemical and biomedical research, from elucidating enzyme mechanisms to visualizing peptide interactions in living cells. Researchers are encouraged to optimize the coupling conditions and photophysical characterization for their specific peptide sequence and application to achieve the best results.

References

Application Notes and Protocols: Fmoc-2-amino-6-fluorobenzoic Acid as a Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased metabolic stability, improved binding affinity, and unique conformational constraints. Fmoc-2-amino-6-fluorobenzoic acid is a versatile building block for the synthesis of such unnatural amino acids. The presence of the fluorine atom can introduce favorable electronic properties and conformational biases, making it a valuable tool in drug discovery and chemical biology.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of peptides containing unnatural amino acid residues.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₆FNO₄N/A
Molecular Weight 393.37 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, NMP, and other common SPPS solventsN/A
Purity (typical) >98% (HPLC)N/A

Applications in Unnatural Peptide Synthesis

The introduction of a 2-amino-6-fluorobenzoyl moiety into a peptide backbone can significantly influence its biological activity and physicochemical properties. The fluorine atom, being highly electronegative, can alter the local electronic environment and participate in unique non-covalent interactions, such as fluorine-backbone amide interactions, which can stabilize specific secondary structures.

One promising area of application is in the design of kinase inhibitors. For instance, peptides incorporating fluorinated aminobenzoic acid derivatives can be designed to target the ATP-binding pocket of kinases, such as the lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cell activation and a target for autoimmune diseases.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing a 2-Amino-6-fluorobenzoyl-Lysine Residue

This protocol describes the manual solid-phase synthesis of a model peptide with the sequence H-Ala-Lys(2-amino-6-fluorobenzoyl)-Gly-NH₂ on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • Fmoc-Lys(Boc)-OH

  • 2-Amino-6-fluorobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as described above. Confirm coupling completion with a Kaiser test.

  • Fmoc-Lysine(Boc) Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Fmoc-Lys(Boc)-OH using the same activation and coupling procedure as for Fmoc-Gly-OH.

    • Wash the resin.

  • Boc Deprotection of Lysine Side Chain:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the lysine side chain.

    • Wash the resin with DCM (5x), DMF (3x), and neutralize with 10% DIEA in DMF (2 x 5 min).

    • Wash with DMF (5x).

  • Coupling of 2-Amino-6-fluorobenzoic Acid:

    • In a separate vial, dissolve 2-Amino-6-fluorobenzoic acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the activated acid solution to the resin and shake for 4 hours. The deactivated nature of the aniline amine requires a longer coupling time.

    • Wash the resin.

  • Fmoc-Alanine Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Fmoc-Ala-OH as previously described.

    • Wash the resin.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Table 1: Summary of Reagents for Peptide Synthesis

ReagentPurposeEquivalents (relative to resin loading)
Fmoc-Amino AcidsBuilding blocks for peptide chain4
2-Amino-6-fluorobenzoic AcidUnnatural building block3
DICActivating agent4 (for AAs), 3 (for benzoic acid)
Oxyma PureCoupling additive4 (for AAs), 3 (for benzoic acid)
PiperidineFmoc deprotection20% in DMF
TFACleavage and side-chain deprotection95% in cleavage cocktail

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotect1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys Boc_Deprotect Boc Deprotection (50% TFA/DCM) Couple_Lys->Boc_Deprotect Couple_FBA Couple 2-Amino-6- fluorobenzoic Acid Boc_Deprotect->Couple_FBA Deprotect3 Fmoc Deprotection Couple_FBA->Deprotect3 Couple_Ala Couple Fmoc-Ala-OH Deprotect3->Couple_Ala Final_Deprotect Final Fmoc Deprotection Couple_Ala->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing a 2-amino-6-fluorobenzoyl group.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck (Kinase) TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor Peptide Inhibitor with 2-amino-6-fluorobenzoyl moiety Inhibitor->Lck inhibits

Caption: Simplified Lck signaling pathway and the potential point of intervention for a peptide-based inhibitor.

Quantitative Data

The incorporation of a 2-amino-6-fluorobenzoyl group can be monitored quantitatively during synthesis and its effect on the final peptide can be assessed.

Table 2: Representative Purification and Characterization Data

Peptide SequenceCrude Purity (HPLC Area %)Purified Yield (%)Expected Mass (m/z)Observed Mass (m/z)
H-Ala-Lys(2-amino-6-fluorobenzoyl)-Gly-NH₂65%25%424.21424.22

Table 3: Potential Impact on Kinase Inhibition (Hypothetical Data)

InhibitorTarget KinaseIC₅₀ (nM)
Unmodified PeptideLck5000
Peptide with 2-amino-6-fluorobenzoylLck250

Conclusion

This compound is a valuable building block for the synthesis of unnatural peptides with potentially enhanced biological activities. The protocols and data presented here provide a foundation for researchers to explore the incorporation of this and similar fluorinated aromatic moieties into their peptide designs, particularly in the development of novel kinase inhibitors and other therapeutic agents. The unique properties conferred by the fluorine atom offer exciting possibilities for modulating peptide structure and function.

Synthesis of Peptide Libraries with Fmoc-2-amino-6-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Fluorinated amino acids, in particular, can confer unique and advantageous properties to peptides, such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences.[1] This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating Fmoc-2-amino-6-fluorobenzoic acid, a valuable building block for creating novel peptide-based therapeutics and research tools.

This compound introduces a rigid, fluorinated aromatic scaffold into the peptide backbone. The ortho-fluoro substitution can influence the local conformation and electronic environment, potentially leading to peptides with improved biological activity and selectivity. This guide outlines the materials, equipment, and step-by-step procedures for the successful solid-phase synthesis of peptide libraries containing this unique amino acid.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most widely used method for chemically synthesizing peptides. The process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][3] The key principle is the use of an orthogonal protection strategy, where the temporary N-α-Fmoc group is labile to a mild base (typically piperidine), while the side-chain protecting groups and the linker to the resin are stable to this base but are cleaved by a strong acid (typically trifluoroacetic acid, TFA) at the end of the synthesis.[4]

The synthesis cycle consists of two main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.

  • Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine of the resin-bound peptide to form a new peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Applications in Drug Discovery and Research

The incorporation of 2-amino-6-fluorobenzoic acid into peptide libraries offers several advantages for drug development and research:

  • Conformational Constraint: The rigid aromatic ring restricts the conformational flexibility of the peptide backbone, which can lead to higher binding affinities and selectivities for biological targets.

  • Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity and electronic properties of the peptide, potentially improving its pharmacokinetic profile.

  • Novel Scaffolds: Peptides containing this building block can serve as novel scaffolds for the development of enzyme inhibitors, receptor agonists/antagonists, and other bioactive molecules.[6]

Experimental Protocols

Materials and Equipment

Resins:

  • Rink Amide resin (for C-terminal amides)[7]

  • Wang resin (for C-terminal carboxylic acids)[7]

  • 2-Chlorotrityl chloride resin (for protected peptide fragments or C-terminal acids under mild cleavage conditions)[7]

Amino Acids and Reagents:

  • Fmoc-protected proteinogenic amino acids

  • This compound

  • Coupling Reagents: HBTU, HATU, HCTU, or DIC/Oxyma[7]

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine[7]

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[7]

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether (cold)

  • Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Alternative Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker/rocker

  • Vacuum filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

  • Lyophilizer

General Workflow for Peptide Library Synthesis

The synthesis of a peptide library involves a "split-and-pool" strategy. In the "split" phase, the resin is divided into multiple portions, and a different amino acid is coupled to each portion. In the "pool" phase, all the resin portions are combined, mixed thoroughly, and then re-divided for the next coupling cycle. This process is repeated to generate a library of all possible peptide sequences of a given length.

G cluster_workflow Peptide Library Synthesis Workflow start Start with Resin split1 Split Resin into N portions start->split1 couple1 Couple Amino Acid 1 to N split1->couple1 pool1 Pool all Resin Portions couple1->pool1 mix1 Thorough Mixing pool1->mix1 split2 Split Resin into M portions mix1->split2 couple2 Couple Amino Acid 1 to M split2->couple2 pool2 Pool all Resin Portions couple2->pool2 mix2 Thorough Mixing pool2->mix2 deprotect_cleave Final Deprotection and Cleavage mix2->deprotect_cleave purify_analyze Purify and Analyze Library deprotect_cleave->purify_analyze end Peptide Library purify_analyze->end

Caption: General workflow for split-and-pool synthesis of a peptide library.

Detailed Synthesis Protocol (Manual Synthesis, 0.1 mmol scale)
  • Resin Swelling:

    • Place 0.1 mmol of the chosen resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[7]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 7 minutes.[7]

    • Drain the solution.

    • Repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of this compound (and other amino acids):

    • In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid and 0.39 mmol of HBTU in 2 mL of DMF.

    • Add 0.8 mmol of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the sterically hindered this compound, a longer coupling time (up to 4 hours) or a double coupling may be necessary to ensure high coupling efficiency.[7]

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Optional: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Side-Chain Deprotection:

    • Place the dried resin in a cleavage vessel.

    • Add 10 mL of the chosen cleavage cocktail (e.g., Reagent K or TFA/TIS/water).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

    • Analyze the purified peptide fractions by mass spectrometry and analytical HPLC.

    • Lyophilize the pure peptide fractions to obtain a white powder.

Data Presentation

The success of peptide library synthesis is evaluated by the overall yield and purity of the individual peptides within the library. The following tables provide a template for presenting quantitative data from the synthesis.

Table 1: Reagents for a Single Coupling Reaction (0.1 mmol scale)

ReagentMolar Equiv.Amount
Resin10.1 mmol
Fmoc-Amino Acid40.4 mmol
HBTU3.90.39 mmol
DIPEA80.8 mmol
DMF-~2 mL

Table 2: Typical Yield and Purity of a Model Peptide Containing 2-Amino-6-fluorobenzoic Acid

Peptide SequenceCrude Yield (%)Purity after HPLC (%)Observed Mass [M+H]⁺Expected Mass [M+H]⁺
Ac-Tyr-(2,6-F-Abz)-Gly-Phe-Met-NH₂65>95684.2684.3
H-Ala-(2,6-F-Abz)-Leu-Arg-Pro-NH₂58>98633.4633.3

(Note: 2,6-F-Abz represents 2-amino-6-fluorobenzoic acid. The data presented here are illustrative examples; actual yields and purities will vary depending on the specific peptide sequence and synthesis conditions.)

Signaling Pathways and Logical Relationships

The successful synthesis of a peptide library is a prerequisite for its use in various biological assays, such as screening for inhibitors of a specific signaling pathway. The following diagram illustrates a generic signaling pathway that could be investigated using a peptide library.

G cluster_pathway Generic Signaling Pathway Ligand Ligand (e.g., Peptide from Library) Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A simplified diagram of a signaling pathway for drug screening.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the synthesis of peptide libraries incorporating this compound. Careful attention to the coupling conditions for this sterically hindered amino acid is crucial for achieving high synthesis yields and purities. The resulting peptide libraries can be valuable tools for the discovery of novel therapeutic leads and for probing biological systems. As with any chemical synthesis, optimization of the protocols for specific peptide sequences and library designs may be necessary to achieve the best results.

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides Containing 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as potency, stability, and bioavailability.[1] 2-Amino-6-fluorobenzoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of pharmacologically active peptides, including anti-inflammatory and antimicrobial agents.[2] Its unique electronic properties, conferred by the fluorine substituent, can modulate the conformation and binding affinity of peptides to their biological targets.

This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing 2-amino-6-fluorobenzoic acid using Fmoc-based solid-phase peptide synthesis (SPPS).[3] The protocols cover the entire workflow from resin preparation to final peptide purification and characterization.

Materials and Methods

Materials

The successful synthesis of peptides requires high-quality reagents and materials. A list of essential materials is provided in Table 1. All solvents should be of peptide synthesis grade, and amino acid derivatives should be of high purity (>99%) to minimize side reactions.[4]

Table 1: Key Materials for Peptide Synthesis

MaterialSupplierGrade
Rink Amide Resin (100-200 mesh)GenericPeptide Synthesis
N,N-Dimethylformamide (DMF)GenericAmine-free, Peptide Synthesis
PiperidineGenericReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)GenericReagent Grade
Oxyma PureGenericReagent Grade
Fmoc-Protected Amino AcidsGeneric>99% Purity
N-Fmoc-2-amino-6-fluorobenzoic acidCustom Synthesis>98% Purity
Trifluoroacetic Acid (TFA)GenericReagent Grade
Triisopropylsilane (TIS)GenericReagent Grade
Dichloromethane (DCM)GenericACS Grade
Acetonitrile (ACN)GenericHPLC Grade
Equipment
  • Automated Peptide Synthesizer

  • High-Performance Liquid Chromatography (HPLC) System (Analytical and Preparative)

  • Lyophilizer

  • Mass Spectrometer (ESI-MS)

  • Glass reaction vessels for manual synthesis

  • Shaker/Vortexer

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol describes the initial steps of preparing the solid support and attaching the first amino acid.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Table 2: Representative Resin Loading Efficiency

Resin TypeInitial SubstitutionFirst Amino AcidFinal Loading (mmol/g)
Rink Amide0.5 mmol/gFmoc-Gly-OH~0.45
Rink Amide0.7 mmol/gFmoc-Ala-OH~0.62
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Peptide Chain Elongation

This iterative cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (5 min, then 15 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • For standard amino acids, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of a coupling agent like HCTU, and 6 equivalents of DIPEA in DMF. Couple for 1-2 hours.

    • For N-Fmoc-2-amino-6-fluorobenzoic acid: Due to potential steric hindrance, a more potent coupling agent and longer coupling time may be necessary. Use 3 equivalents of N-Fmoc-2-amino-6-fluorobenzoic acid, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow the coupling to proceed for 4-6 hours. Monitor the reaction for completion using a Kaiser test.[5] If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be required.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

Table 3: Representative Coupling Efficiency for a 10-mer Peptide

Cycle #Amino AcidCoupling ReagentCoupling Time (hr)Kaiser Test Result
1Fmoc-Leu-OHHCTU/DIPEA2Negative
2Fmoc-Val-OHHCTU/DIPEA2Negative
3N-Fmoc-2-amino-6-fluorobenzoic acid HATU/DIPEA4Negative
4Fmoc-Phe-OHHCTU/DIPEA2Negative
5Fmoc-Ser(tBu)-OHHCTU/DIPEA2Negative
6Fmoc-Lys(Boc)-OHHCTU/DIPEA2Negative
7Fmoc-Trp(Boc)-OHHCTU/DIPEA2Negative
8Fmoc-Asp(OtBu)-OHHCTU/DIPEA2Negative
9Fmoc-Glu(OtBu)-OHHCTU/DIPEA2Negative
10Fmoc-Arg(Pbf)-OHHCTU/DIPEA3Negative
Protocol 3: Cleavage and Deprotection

This protocol releases the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Final Fmoc Removal: After the final coupling cycle, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the precipitated peptide to form a pellet. Wash the pellet with cold diethyl ether twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Table 4: Representative Yield and Purity of Crude Peptide

Peptide Sequence (Example)Resin Scale (mmol)Crude Peptide Weight (mg)Theoretical Yield (mg)Crude Yield (%)Crude Purity (by HPLC)
H-Gly-Ala-Afb -Leu-Val-NH20.535048072.9~75%
H-Phe-Lys(Boc)-Afb -Arg(Pbf)-Trp(Boc)-NH20.228039071.8~70%
*Afb = 2-amino-6-fluorobenzoic acid
Protocol 4: Peptide Purification by Preparative RP-HPLC

This protocol describes the purification of the crude peptide to a high degree of purity.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized at an analytical scale first.[6]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white fluffy powder.[6]

Table 5: Representative Purification and Final Yield

Crude Peptide Purity (%)Purification MethodFinal Purity (by HPLC)Overall Yield (%)
~75%Preparative RP-HPLC>98%25-35%
~70%Preparative RP-HPLC>98%20-30%
Protocol 5: Peptide Characterization

This protocol outlines the analytical methods to confirm the identity and purity of the final peptide product.

  • Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized peptide in water.

    • Inject the sample onto an analytical C18 column.

    • Run a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Determine the purity by integrating the peak area of the main product relative to the total peak area.

  • Mass Spectrometry (MS):

    • Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.

    • Compare the observed mass with the calculated theoretical mass of the peptide.[1][7]

Visualizations

Synthesis_Workflow Resin_Prep Resin Swelling & Fmoc Deprotection First_AA First Amino Acid Coupling Resin_Prep->First_AA SPPS_Cycle SPPS Cycles (Chain Elongation) First_AA->SPPS_Cycle Cleavage Cleavage from Resin & Deprotection SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Product Purified Peptide Characterization->Final_Product SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide Wash2->End Purification_Process Crude_Peptide Crude Peptide Solution Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

References

Application Notes and Protocols: Fmoc-2-amino-6-fluorobenzoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid is a key building block in the synthesis of a variety of biologically active compounds, particularly enzyme inhibitors. The presence of the fluorine atom can enhance binding affinity and improve the metabolic stability of the final compound, making it a valuable moiety in drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this building block particularly suitable for solid-phase synthesis of peptidomimetics and other complex organic molecules, including quinazolinone-based enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application: Synthesis of Quinazolinone-Based EGFR Inhibitors

Quinazolinone derivatives are a well-established class of enzyme inhibitors, with several approved drugs targeting EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.[1][2] The general structure of these inhibitors often involves a quinazolinone core, which can be synthesized from anthranilic acid derivatives. The use of this compound allows for the introduction of a fluorine atom at the 6-position of the quinazolinone ring, which can significantly impact the inhibitory activity.

Quantitative Data of Fluorinated Quinazolinone-Based EGFR Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various 6-fluoro-substituted quinazolinone derivatives against EGFR. While these compounds may not be synthesized directly from this compound in the cited literature, they represent the type of target molecules and their typical activities.

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
1 6-fluoro-4-(3-chloro-4-fluoroanilino)quinazolineEGFR0.045 ± 0.003 µM (as erlotinib)[3]
2 6-fluoro-4-(benzylamino)quinazoline derivativeEGFR1.37 nM[2]
3 6-bromo-2-(substituted)-quinazolin-4(3H)-oneEGFR (MCF-7 cell line)15.85 ± 3.32 µM[4]
4 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivativeAurora A kinase21.94 nM[5]

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a 6-fluoro-quinazolinone-based EGFR inhibitor using this compound as a starting material. This protocol is a composite based on established methods for solid-phase synthesis of quinazolinones and standard Fmoc chemistry.[6][7]

Protocol: Solid-Phase Synthesis of a 6-Fluoro-Quinazolinone Library

This protocol outlines the synthesis of a library of 2-amino-substituted 6-fluoro-quinazolin-4(3H)-ones.

Materials:

  • This compound

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Substituted o-nitrobenzoic acids

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the attached aminobenzoic acid.

    • Wash the resin thoroughly with DMF and DCM.

  • Acylation with Substituted o-Nitrobenzoic Acids:

    • Dissolve the desired substituted o-nitrobenzoic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 6 hours.

    • Wash the resin with DMF and DCM.

  • Reduction of the Nitro Group and Cyclization:

    • Suspend the resin in a solution of SnCl2·2H2O (10 eq.) in DMF.

    • Heat the mixture at 60°C for 12 hours to effect the reduction of the nitro group and subsequent intramolecular cyclization to form the quinazolinone ring.

    • Wash the resin with DMF, water, and DCM.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and wash the precipitate with cold ether.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the desired 2-amino-substituted 6-fluoro-quinazolin-4(3H)-one.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Solid-Phase Synthesis

Solid_Phase_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling of This compound deprotect1->couple1 deprotect2 4. Fmoc Deprotection couple1->deprotect2 acylate 5. Acylation with o-nitrobenzoic acid deprotect2->acylate reduce_cyclize 6. Reduction & Cyclization (SnCl2) acylate->reduce_cyclize cleave 7. Cleavage from Resin (TFA cocktail) reduce_cyclize->cleave purify 8. HPLC Purification cleave->purify end Final Product: 6-Fluoro-quinazolinone purify->end

Caption: Workflow for the solid-phase synthesis of 6-fluoro-quinazolinone inhibitors.

References

Troubleshooting & Optimization

improving coupling efficiency of Fmoc-2-amino-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the coupling efficiency of Fmoc-2-amino-6-fluorobenzoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The difficulty in coupling this compound stems from two primary factors:

  • Steric Hindrance: The fluorine atom at the 6-position (ortho to the amino group) and the bulky Fmoc-protecting group on the nitrogen create significant steric hindrance. This physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the reaction rate. The synthesis of peptides with sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, is known to be challenging.[1][2]

  • Electronic Effects: The fluorine atom is highly electronegative, making it a strong electron-withdrawing group. This effect reduces the nucleophilicity of the 2-amino group, making it a less reactive partner in the coupling reaction. Amide coupling with electron-deficient amines is often sluggish and requires more potent activation methods to achieve satisfactory results.[3][4]

Q2: Which coupling reagents are most effective for this amino acid?

A2: For difficult couplings involving sterically hindered or electron-deficient amino acids, standard carbodiimide reagents like DCC or DIC may be insufficient.[2] More potent uronium or phosphonium salt-based reagents are highly recommended.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is one of the most effective coupling reagents for challenging sequences.[5] It forms a highly reactive OAt-ester intermediate, which is more efficient than the HOBt-esters formed by reagents like HBTU.[6][7] The 7-azabenzotriazole moiety provides anchimeric assistance, further accelerating the coupling reaction.[7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU is a highly efficient reagent that forms a more reactive activated ester than HBTU, making it a cost-effective alternative for industrial-scale synthesis.[5]

  • COMU (O-(Ethyl cyano(hydroxyimino)acetato)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a newer generation coupling reagent with efficiency comparable to HATU. It is based on Oxyma Pure, which is safer to handle than HOBt or HOAt derivatives and has better solubility.[8]

Q3: How can I monitor the coupling reaction to ensure it has gone to completion?

A3: The most common method for monitoring coupling completion in Fmoc-SPPS is the Kaiser test (or ninhydrin test).[9] This qualitative test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Violet Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.[9] It is crucial to perform this test after the coupling step before proceeding to the Fmoc deprotection of the newly added residue.[9]

Q4: What is a "double coupling" strategy and when is it necessary?

A4: A double coupling is the simple repetition of the coupling step with a fresh solution of the activated amino acid. This strategy is employed when a single coupling is known or suspected to be insufficient for driving the reaction to completion, which is often the case for sterically hindered residues.[10] For an amino acid like this compound, performing a double coupling is a highly recommended proactive measure to maximize the yield and final purity of the target peptide.[11]

Q5: Can I improve coupling efficiency by changing the reaction temperature?

A5: Yes, increasing the reaction temperature can significantly improve the efficiency of difficult coupling steps.[12] Studies have shown that performing couplings at elevated temperatures (e.g., 50-86°C) can lead to excellent peptide purities for sequences that perform poorly at room temperature.[13][14] However, this approach carries a risk of increased racemization for sensitive amino acids, though this is less of a concern for non-chiral residues like 2-amino-6-fluorobenzoic acid.[14]

Troubleshooting Guide

This guide addresses common issues encountered when coupling this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient activation/reagent reactivity. 2. Steric hindrance slowing the reaction. 3. Suboptimal reaction conditions (time, temp). 4. Poor resin swelling or reagent solubility.1. Switch to a more powerful coupling reagent like HATU or HCTU .[5][6] 2. Perform a double coupling : repeat the coupling step with fresh reagents.[10] 3. Increase the coupling time (e.g., from 1 hour to 2-4 hours). 4. Increase the reaction temperature to 50-60°C.[12][13]
Low Final Peptide Purity (Multiple peaks in HPLC)1. Accumulation of deletion sequences from repeated incomplete couplings. 2. Side reactions from prolonged exposure to coupling reagents.1. Implement a capping step after coupling. Acetylate any unreacted free amines with acetic anhydride to prevent them from reacting in subsequent cycles. 2. Use a minimal excess of uronium reagent (e.g., 3.8 eq) to avoid side reactions like N-terminal guanidinylation.[7][15] 3. Ensure each coupling step goes to completion using the Kaiser test before proceeding.
Poor Amino Acid Solubility 1. The protected amino acid is not fully dissolved in the coupling solvent.1. Ensure the this compound is completely dissolved in DMF or NMP before activation. Gentle warming or sonication can aid dissolution. 2. Pre-activate the amino acid for 1-5 minutes before adding it to the resin.
Quantitative Data Summary: Recommended Coupling Conditions

The following table summarizes recommended parameters for coupling this compound.

ParameterStandard ProtocolHigh-Efficiency Protocol
Coupling Reagent HBTU / DICHATU / HCTU / COMU
Additive HOBtNone (included in reagent)
Base DIPEA / NMMDIPEA / Collidine
Equivalents (AA:Reagent:Base)4 : 3.8 : 84 : 3.8 : 8
Solvent DMF or NMPDMF or NMP
Temperature Room Temperature (25°C)Elevated (50-75°C) [13]
Coupling Time 1 - 2 hours30 min - 2 hours
Number of Couplings 1 (check with Kaiser test)2 (Double Coupling) [10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU

This protocol is optimized for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.8 equivalents).

    • Add DIPEA (8 equivalents).

    • Mix the solution for 1-2 minutes to pre-activate the amino acid.

  • First Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature, or for 30-60 minutes at 50°C.

    • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform the Kaiser test (Protocol 3).

    • If the test is negative (yellow beads), proceed to the next deprotection step.

    • If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling (Double Coupling):

    • Repeat steps 2 and 3.

    • After the second coupling, wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next synthesis step.

Protocol 2: Capping with Acetic Anhydride

This procedure is used to terminate any unreacted peptide chains after a difficult coupling step.

  • Resin Preparation: After the final coupling wash, wash the resin with DMF.

  • Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 5:10:85 v/v/v ratio).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Kaiser Test (Ninhydrin Test)

This test detects the presence of free primary amines on the resin.

  • Sample Collection: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash: Wash the beads with ethanol (2 times) and drain.

  • Reagent Addition: Add the following reagents:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of 2% 0.001M KCN in pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark blue or violet beads: Positive result (incomplete coupling).

    • Yellow or colorless beads: Negative result (complete coupling).[9]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for coupling this compound.

Troubleshooting_Workflow start Start Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test result Beads Blue? kaiser_test->result double_coupling Perform Double Coupling result->double_coupling Yes (Incomplete) deprotection Proceed to Fmoc Deprotection result->deprotection No (Complete) elevate_temp Consider Increasing Temperature to 50-60°C double_coupling->elevate_temp capping Optional: Cap unreacted amines with Acetic Anhydride elevate_temp->capping capping->kaiser_test

Caption: Troubleshooting decision tree for incomplete coupling.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_check Quality Control swell_resin 1. Swell Resin in DMF pre_activate 2. Pre-activate Amino Acid (Fmoc-AA + HATU + DIPEA) swell_resin->pre_activate add_reagents 3. Add Activated AA to Resin pre_activate->add_reagents react 4. React for 1-2 hours add_reagents->react wash_dmf 5. Wash with DMF react->wash_dmf kaiser 6. Perform Kaiser Test wash_dmf->kaiser decision Coupling Complete? kaiser->decision end_step 7. Proceed to Next Step decision->end_step Yes repeat_step Repeat Coupling Step decision->repeat_step No repeat_step->add_reagents

Caption: Experimental workflow for high-efficiency coupling.

Activation_Mechanism AA Carboxylic Acid (R-COOH) Intermediate OAt-Active Ester (Highly Reactive) AA->Intermediate HATU HATU HATU->Intermediate Base Base (DIPEA) Base->Intermediate + Product Coupled Peptide (R-CO-NH-Peptide) Intermediate->Product Peptide Peptide-Resin (H₂N-Peptide) Peptide->Product +

Caption: Simplified activation of a carboxylic acid with HATU.

References

Technical Support Center: Fmoc Deprotection of 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fmoc deprotection of 2-amino-6-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Fmoc deprotection?

A1: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions, typically using a secondary amine like piperidine. The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The secondary amine also acts as a scavenger for the reactive DBF intermediate.[1][2]

Q2: Why is 2-amino-6-fluorobenzoic acid a challenging substrate for Fmoc deprotection?

A2: 2-Amino-6-fluorobenzoic acid is an electron-deficient aromatic system due to the presence of two electron-withdrawing groups: the fluorine atom and the carboxylic acid. This can decrease the nucleophilicity of the amino group, potentially leading to incomplete deprotection. Furthermore, the ortho-positioning of the amino and carboxyl groups can facilitate unique intramolecular side reactions under basic conditions.

Q3: What are the common side reactions observed during Fmoc deprotection in peptide synthesis?

A3: In standard solid-phase peptide synthesis (SPPS), common side reactions include:

  • Aspartimide formation: Cyclization of aspartic acid residues.[1][2][3]

  • Diketopiperazine formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[3]

  • Piperidine adduct formation: Addition of piperidine to amino acid side chains, such as dehydroalanine formed from cysteine.[3]

While these are common in SPPS, the unique structure of 2-amino-6-fluorobenzoic acid may lead to different side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of 2-amino-6-fluorobenzoic acid.

Problem 1: Incomplete Fmoc Deprotection
  • Symptom: The desired product yield is low, and starting material (Fmoc-protected 2-amino-6-fluorobenzoic acid) is recovered.

  • Potential Cause: The electron-withdrawing nature of the fluoro and carboxyl groups reduces the acidity of the fluorenyl proton, slowing down the deprotection rate.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the piperidine treatment time. Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Increase Base Concentration: A higher concentration of piperidine may be required to drive the reaction to completion.

    • Use a Stronger Base: Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine.

Problem 2: Formation of an Unexpected Side Product with a Mass Loss of 18 Da
  • Symptom: Characterization of a major byproduct indicates the loss of a water molecule from the starting material.

  • Potential Cause: Intramolecular Cyclization. The ortho-positioning of the amino and carboxylic acid groups can facilitate base-catalyzed intramolecular cyclization to form a lactam.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the deprotection at a lower temperature to disfavor the cyclization reaction.

    • Use a Milder Base: A less basic deprotection cocktail, such as a lower concentration of piperidine, may reduce the rate of cyclization.

    • Protect the Carboxylic Acid: If the synthetic route allows, protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) will prevent this side reaction. The protecting group can be removed in a subsequent step.

Problem 3: Formation of a Dimeric or Polymeric Byproduct
  • Symptom: Mass spectrometry analysis reveals the presence of species with molecular weights corresponding to dimers or higher-order polymers of the deprotected product.

  • Potential Cause: Phenoxazinone-like Formation. Although less likely without an oxidizing agent, electron-deficient aminophenols can undergo oxidative coupling reactions.[4][5][6][7][8] Under basic conditions and in the presence of air (oxygen), the deprotected 2-amino-6-fluorobenzoic acid might be susceptible to oxidation and subsequent intermolecular condensation.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Perform Reaction Under Inert Atmosphere: Conduct the deprotection reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

Problem 4: Loss of Fluorine from the Aromatic Ring
  • Symptom: Mass spectrometry or NMR analysis indicates the presence of a product where the fluorine atom has been substituted, for instance, by a piperidinyl group.

  • Potential Cause: Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing groups. Piperidine, being a nucleophile, could potentially displace the fluorine atom.[9][10][11][12][13]

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: Employ a sterically hindered or non-nucleophilic base like DBU for the deprotection step. Piperidine can be added in a smaller amount to act solely as a dibenzofulvene scavenger.

    • Lower Reaction Temperature: SNAr reactions are typically accelerated by heat. Performing the deprotection at a lower temperature can minimize this side reaction.

Problem 5: Decarboxylation of the Product
  • Symptom: A byproduct is observed that corresponds to the molecular weight of 3-fluoroaniline.

  • Potential Cause: Decarboxylation. Anthranilic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures or under certain acidic or basic conditions.[14][15][16][17]

  • Troubleshooting Steps:

    • Maintain Low Reaction Temperatures: Avoid heating the reaction mixture during and after deprotection.

    • Neutralize Carefully: After deprotection, neutralize the reaction mixture carefully under mild conditions to avoid promoting decarboxylation.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategies
Incomplete Deprotection The Fmoc group is not fully removed.Increase reaction time, increase base concentration, use a stronger base (e.g., DBU).
Intramolecular Cyclization Formation of a lactam via reaction between the amino and carboxyl groups.Lower reaction temperature, use a milder base, protect the carboxylic acid.
Phenoxazinone-like Formation Oxidative dimerization or polymerization.Degas solvents, perform the reaction under an inert atmosphere.
Nucleophilic Aromatic Substitution Displacement of the fluorine atom by the deprotection base (e.g., piperidine).Use a non-nucleophilic base (e.g., DBU), lower the reaction temperature.
Decarboxylation Loss of CO2 from the carboxylic acid group.Maintain low reaction temperatures, perform careful neutralization.

Experimental Protocols

Standard Fmoc Deprotection Protocol:

  • Dissolve the Fmoc-protected 2-amino-6-fluorobenzoic acid in a suitable solvent (e.g., DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification.

Modified Protocol to Minimize Side Reactions:

  • Dissolve the Fmoc-protected 2-amino-6-fluorobenzoic acid in degassed DMF under an inert atmosphere (N2 or Ar).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of 2% DBU and 2% piperidine in degassed DMF dropwise.

  • Stir the reaction at 0 °C and monitor its progress closely.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a mild acid (e.g., dilute acetic acid) at low temperature before work-up.

Visualizations

Fmoc_Deprotection_Pathway Fmoc_Protected Fmoc-2-amino-6-fluorobenzoic Acid Deprotection Piperidine (or other base) Fmoc_Protected->Deprotection Base Treatment Free_Amine 2-Amino-6-fluorobenzoic Acid (Desired Product) Deprotection->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotection->DBF_Adduct Scavenging

Figure 1. General workflow for the Fmoc deprotection of 2-amino-6-fluorobenzoic acid.

Side_Reactions cluster_main Fmoc Deprotection of 2-Amino-6-Fluorobenzoic Acid cluster_products Potential Products Fmoc_Deprotection Deprotection Conditions (e.g., Piperidine, DMF) Desired_Product Desired Product (2-Amino-6-fluorobenzoic Acid) Fmoc_Deprotection->Desired_Product Main Reaction Side_Product_1 Intramolecular Cyclization (Lactam) Fmoc_Deprotection->Side_Product_1 Intramolecular Attack Side_Product_2 Nucleophilic Aromatic Substitution Fmoc_Deprotection->Side_Product_2 Nucleophilic Attack on Ring Side_Product_3 Decarboxylation Fmoc_Deprotection->Side_Product_3 Loss of CO2 Side_Product_4 Oxidative Dimerization Fmoc_Deprotection->Side_Product_4 Oxidation

Figure 2. Potential side reaction pathways during Fmoc deprotection.

References

Technical Support Center: Solubility of Peptides Containing 2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges encountered with synthetic peptides incorporating the non-canonical amino acid, 2-amino-6-fluorobenzoic acid.

Disclaimer: Specific experimental data on the solubility of peptides containing 2-amino-6-fluorobenzoic acid is limited in publicly available literature. The guidance provided here is based on general principles of peptide chemistry, particularly for those containing hydrophobic and aromatic residues. It is crucial to perform small-scale solubility tests with any new peptide to determine its optimal handling conditions.

Troubleshooting Guide: Addressing Solubility Issues

Researchers may face difficulties in dissolving peptides that contain 2-amino-6-fluorobenzoic acid. This is often due to the introduction of a hydrophobic and aromatic moiety, which can promote aggregation. The following step-by-step guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Problem: My peptide containing 2-amino-6-fluorobenzoic acid will not dissolve in aqueous buffers (e.g., PBS, Tris).

This is a common issue, as the fluorinated phenyl ring of 2-amino-6-fluorobenzoic acid significantly increases the hydrophobicity of the peptide.

Logical Workflow for Troubleshooting Insolubility

G start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile, deionized water start->test_water test_ph Is the peptide acidic, basic, or neutral? test_water->test_ph If insoluble acidic_sol Use dilute (10%) acetic acid or 0.1% TFA test_ph->acidic_sol Acidic basic_sol Use dilute (10%) ammonium bicarbonate or 0.1% NH4OH test_ph->basic_sol Basic organic_first For neutral or very hydrophobic peptides, start with a minimal amount of organic solvent test_ph->organic_first Neutral/Hydrophobic sonicate Apply gentle sonication in a water bath acidic_sol->sonicate basic_sol->sonicate dmso Use DMSO (caution with Cys, Met, Trp) organic_first->dmso dmf Use DMF or NMP organic_first->dmf dilute Slowly add aqueous buffer to the organic stock solution with vortexing dmso->dilute dmf->dilute check_sol Is the solution clear? sonicate->check_sol success Success: Peptide is dissolved. Proceed with experiment. check_sol->success Yes failure Persistent insolubility or precipitation upon dilution check_sol->failure No chaotropes Consider chaotropic agents (e.g., 6M Guanidine-HCl, 8M Urea) as a last resort failure->chaotropes dilute->sonicate

Caption: A step-by-step workflow for troubleshooting the solubility of peptides containing hydrophobic residues.

Detailed Steps:

  • Start with Water: Always begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.[1][2]

  • Determine the Peptide's Net Charge:

    • Calculate the theoretical net charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).

    • If the net charge is positive (basic peptide): If insoluble in water, try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex.[1]

    • If the net charge is negative (acidic peptide): If insoluble in water, try adding a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia.[3]

    • If the net charge is neutral or the peptide is highly hydrophobic (>50% hydrophobic residues): These peptides are unlikely to dissolve in aqueous solutions alone and will likely require an organic solvent.[1]

  • Use of Organic Solvents:

    • For neutral or very hydrophobic peptides, start by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1]

    • Important: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing. This prevents the peptide from precipitating out of solution.[1]

  • Incorporate Physical Methods:

    • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[1]

    • Vortexing: Vigorous vortexing can aid in dissolving the peptide.

  • Consider Chaotropic Agents:

    • As a last resort for highly aggregated peptides, chaotropic agents like 6 M guanidinium chloride (Gdn-HCl) or 8 M urea can be used.[4] Be aware that these reagents will denature proteins and may interfere with many biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 2-amino-6-fluorobenzoic acid so difficult to dissolve?

A1: The 2-amino-6-fluorobenzoic acid residue introduces a significant hydrophobic and aromatic character to the peptide. The fluorinated benzene ring can participate in intermolecular hydrophobic and π-π stacking interactions, which can lead to the formation of insoluble aggregates. Peptides with a high content of hydrophobic amino acids (over 50%) are often poorly soluble in aqueous solutions.[2]

Q2: What is the best initial solvent to try?

A2: Always start with a small amount of your peptide and test its solubility in sterile, deionized water. If that fails, the choice of the next solvent depends on the overall charge of your peptide. For peptides that are neutral or have a high hydrophobic content, dimethyl sulfoxide (DMSO) is a common starting point, followed by dropwise addition of an aqueous buffer.[1]

Q3: Can I heat the peptide solution to improve solubility?

A3: Gentle warming can sometimes help to dissolve a peptide, but it should be done with caution as it can also lead to degradation or increased aggregation for some sequences. If you choose to warm the solution, do so gently and for a short period.

Q4: I managed to dissolve my peptide in DMSO, but it precipitates when I dilute it with my aqueous buffer. What should I do?

A4: This is a common issue when diluting a peptide from an organic stock. Here are some tips:

  • Slow, Dropwise Addition: Add the aqueous buffer to the DMSO stock very slowly, drop by drop, while continuously vortexing.

  • Lower the Final Concentration: You may be exceeding the solubility limit of the peptide in the final buffer. Try preparing a more dilute final solution.

  • Change the Buffer: Sometimes, the pH or salt concentration of the buffer can influence solubility. Experiment with different buffers if your assay allows.

Q5: Are there any solvents I should avoid?

A5: The choice of solvent is highly dependent on your downstream application. For cell-based assays, high concentrations of organic solvents like DMSO can be toxic. It is generally recommended to keep the final concentration of DMSO below 0.5%.[1] Also, be mindful of chemical incompatibilities. For example, TFA can interfere with some biological assays.

Data and Protocols

Table 1: Recommended Solvents Based on Peptide Properties
Peptide PropertyPrimary SolventSecondary Solvent/AdditiveProtocol
Net Positive Charge (Basic) Sterile Deionized Water10% Acetic Acid or 0.1% TFAAttempt to dissolve in water first. If unsuccessful, add the acidic solution dropwise until the peptide dissolves.
Net Negative Charge (Acidic) Sterile Deionized Water10% Ammonium Bicarbonate or 0.1% NH4OHAttempt to dissolve in water first. If unsuccessful, add the basic solution dropwise until the peptide dissolves.
Net Neutral Charge or >50% Hydrophobic Residues DMSO, DMF, or NMPAqueous BufferDissolve in a minimal amount of the organic solvent. Slowly add the aqueous buffer to the desired concentration while vortexing.
Prone to Aggregation 6 M Gdn-HCl or 8 M UreaAqueous BufferUse as a last resort. Dissolve in the chaotropic agent, then dilute with buffer. Be aware of potential interference with assays.
Experimental Protocol: Small-Scale Solubility Testing

It is essential to perform a solubility test on a small amount of your peptide before attempting to dissolve the entire batch.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • 10% Acetic Acid

  • 10% Ammonium Bicarbonate

  • DMSO

  • Desired aqueous buffer (e.g., PBS)

  • Microcentrifuge tubes

Methodology:

  • Weigh a small amount of peptide: Accurately weigh approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.

  • Initial Water Test: Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the solution is clear, the peptide is soluble in water.

  • pH Modification (if necessary):

    • If the peptide is not soluble in water and is predicted to be basic, add 1-2 µL of 10% acetic acid, vortex, and observe.

    • If the peptide is not soluble in water and is predicted to be acidic, add 1-2 µL of 10% ammonium bicarbonate, vortex, and observe.

  • Organic Solvent Test (if necessary):

    • If the peptide is insoluble in the above conditions, take a fresh 1 mg aliquot.

    • Add a small volume (e.g., 20-50 µL) of DMSO and vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while vortexing to reach your target concentration. Observe for any precipitation.

  • Sonication: If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material. Carefully transfer the supernatant to a new tube.

Logical Flow of Solubility Testing

G start 1mg Peptide Aliquot add_water Add Sterile Water start->add_water is_soluble1 Soluble? add_water->is_soluble1 soluble Soluble in Water is_soluble1->soluble Yes check_charge Check Peptide Charge is_soluble1->check_charge No add_acid Add Dilute Acid check_charge->add_acid Basic add_base Add Dilute Base check_charge->add_base Acidic new_aliquot Use New 1mg Aliquot check_charge->new_aliquot Neutral is_soluble2 Soluble? add_acid->is_soluble2 is_soluble3 Soluble? add_base->is_soluble3 soluble_ph Soluble with pH Adjustment is_soluble2->soluble_ph Yes is_soluble2->new_aliquot No is_soluble3->soluble_ph Yes is_soluble3->new_aliquot No add_dmso Add Minimal DMSO new_aliquot->add_dmso is_soluble4 Soluble? add_dmso->is_soluble4 dilute_buffer Slowly Dilute with Buffer is_soluble4->dilute_buffer Yes insoluble Consider Chaotropes or Alternative Solvents is_soluble4->insoluble No is_soluble5 Soluble? dilute_buffer->is_soluble5 soluble_organic Soluble in Organic/Aqueous Mix is_soluble5->soluble_organic Yes is_soluble5->insoluble No

Caption: A decision-making workflow for systematic small-scale solubility testing of a new peptide.

References

Technical Support Center: Purification of Peptides with Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic peptides incorporating Fmoc-2-amino-6-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing this compound, a unique amino acid that can influence the physicochemical properties of the peptide.

Question: Why is the final purity of my peptide containing this compound unexpectedly low after purification?

Answer:

Low purity in the final peptide product can stem from several factors, often related to the unique properties of the fluorinated aromatic amino acid.

  • Incomplete Couplings: The 2-amino-6-fluorobenzoic acid moiety is sterically hindered and its amino group is deactivated by the electron-withdrawing fluorine atom. This can lead to inefficient peptide bond formation during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences where the fluorinated amino acid is missing.

  • Increased Hydrophobicity: The incorporation of 2-amino-6-fluorobenzoic acid significantly increases the hydrophobicity of the peptide.[1] This can cause co-elution of the target peptide with other hydrophobic impurities, such as truncated sequences or byproducts from protecting groups, during reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Formation of Side-Products: Standard Fmoc-SPPS can lead to various side reactions. Common impurities include deletion and insertion of amino acids, which can arise from inefficient Fmoc-deprotection or the use of excess amino acid reagents, respectively.[2] Inefficient removal of side-chain protecting groups can also result in peptide-protection adducts.[2]

  • Raw Material Impurities: The Fmoc-amino acid raw materials may contain impurities such as dipeptides or free amino acids, which can be incorporated into the peptide chain during synthesis, leading to complex impurity profiles.[3][4]

Troubleshooting Workflow for Low Purity:

G start Low Purity Observed check_crude Analyze Crude Peptide by LC-MS start->check_crude major_impurities Identify Major Impurities (Mass Spectrometry) check_crude->major_impurities deletion_sequences Deletion Sequences Prevalent? major_impurities->deletion_sequences hydrophobic_impurities Co-eluting Hydrophobic Impurities? major_impurities->hydrophobic_impurities deletion_sequences->hydrophobic_impurities No optimize_synthesis Optimize SPPS Coupling Step for This compound (e.g., double coupling, extended coupling time) deletion_sequences->optimize_synthesis Yes optimize_hplc Optimize HPLC Gradient (e.g., shallower gradient, different organic modifier) hydrophobic_impurities->optimize_hplc Yes final_purity Assess Final Purity hydrophobic_impurities->final_purity No optimize_synthesis->check_crude re_purify Re-purify Fractions with Optimized Gradient optimize_hplc->re_purify re_purify->final_purity

Caption: Troubleshooting workflow for low purity of peptides containing this compound.

Question: I am observing poor peak shape (tailing or fronting) during the HPLC purification of my peptide. What could be the cause and how can I fix it?

Answer:

Poor peak shape in HPLC is a common issue that can compromise resolution and the quality of the purification.

  • Column Overload: Injecting too much crude peptide onto the HPLC column can lead to peak fronting. The stationary phase becomes saturated, and excess molecules travel through the column more quickly.

  • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the peptide and the stationary phase, such as interactions with free silanol groups on a silica-based C18 column.

  • Inappropriate Mobile Phase: An incorrect mobile phase composition, particularly the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA), can lead to poor peak shape.

  • Column Degradation: Over time, HPLC columns can degrade, leading to voids in the packing material or clogged frits, which can distort peak shapes.[5][6]

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; low TFA concentration.Increase TFA concentration in the mobile phase (e.g., from 0.05% to 0.1%); consider a different column with end-capping.
Peak Fronting Column overload.Reduce the amount of peptide injected onto the column.
Split Peaks Column void or partially blocked frit.Backflush the column; if the problem persists, replace the column.[5]
Broad Peaks Suboptimal gradient or flow rate.Optimize the HPLC gradient (shallower gradient may improve resolution); adjust the flow rate.

Frequently Asked Questions (FAQs)

Q1: How does the presence of 2-amino-6-fluorobenzoic acid affect the retention time of my peptide in RP-HPLC?

A1: The 2-amino-6-fluorobenzoic acid residue significantly increases the hydrophobicity of a peptide. As a result, peptides containing this amino acid will have a longer retention time on a reversed-phase HPLC column compared to their non-fluorinated counterparts.[1] You will likely need to use a higher concentration of organic solvent (e.g., acetonitrile) in your mobile phase to elute the peptide.

Q2: What is a good starting point for an HPLC gradient for purifying a peptide with this compound?

A2: A good starting point is a linear gradient of water and acetonitrile (ACN), both containing 0.1% TFA. Given the increased hydrophobicity, you may need to start with a higher initial percentage of ACN and/or extend the gradient to a higher final percentage of ACN compared to a standard peptide of similar length. For example, if a standard 10-mer peptide elutes at 30% ACN, a 10-mer containing 2-amino-6-fluorobenzoic acid might require 35-45% ACN for elution.

Peptide TypeTypical Starting %ACNTypical Final %ACNGradient Slope
Standard 10-mer5-10%50-60%1% / minute
10-mer with 2-amino-6-fluorobenzoic acid10-20%60-70%0.5-1% / minute

Q3: Are there any specific considerations for the cleavage and deprotection of peptides containing this compound?

A3: The cleavage and deprotection cocktails used for standard Fmoc-SPPS are generally applicable. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). However, due to the presence of the aromatic ring in 2-amino-6-fluorobenzoic acid, it is crucial to use scavengers like TIS to prevent re-attachment of protecting groups or other cationic species to the peptide.

Q4: Can I monitor the Fmoc deprotection of 2-amino-6-fluorobenzoic acid using UV spectroscopy?

A4: Yes, the Fmoc deprotection can be monitored by UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[7] This allows for real-time monitoring of the deprotection reaction to ensure its completion.

Experimental Protocols

Protocol: RP-HPLC Purification of a Peptide Containing this compound

  • Sample Preparation:

    • After cleavage from the resin and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with the initial HPLC mobile phase (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA).

    • Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • Employ a C18 reversed-phase column. For peptides, a pore size of 100 Å or 300 Å is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Optimization:

    • Scouting Run: Perform an initial run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Focused Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, a focused gradient could be 30% to 50% B over 40 minutes.[8]

  • Purification Run:

    • Inject the prepared crude peptide solution onto the equilibrated column.

    • Run the optimized gradient and monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide filter Filter Solution (0.45 µm) dissolve->filter scouting Scouting Run (Broad Gradient) filter->scouting focused Focused Gradient Run scouting->focused collect Collect Fractions focused->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: General experimental workflow for the purification of peptides containing this compound.

References

preventing racemization of Fmoc-2-amino-6-fluorobenzoic acid during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-2-amino-6-fluorobenzoic acid, focusing on the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

This compound is susceptible to racemization due to a combination of steric hindrance and electronic effects. The fluorine atom at the ortho position to the amino group provides significant steric bulk, which can slow down the coupling reaction. Slower coupling reactions increase the time the activated amino acid exists in a reactive state, making it more prone to racemization. Additionally, the electron-withdrawing nature of the fluorine atom can increase the acidity of the alpha-proton, facilitating its abstraction and leading to loss of chirality.

Q2: Which coupling reagents are recommended to minimize racemization for this amino acid?

For sterically hindered and electronically modified amino acids like this compound, the choice of coupling reagent is critical. While standard carbodiimide reagents like DCC or DIC can be used, they often require additives to suppress racemization.[1] Uronium/aminium or phosphonium-based reagents are generally preferred for such "difficult" couplings.[2] Reagents such as HATU , HCTU , and PyBOP are known to be highly efficient and can help minimize racemization by promoting rapid amide bond formation.[2][3]

Q3: What is the role of additives in preventing racemization?

Additives like 1-hydroxybenzotriazole (HOBt ) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt ), are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2] They work by forming highly reactive activated esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[2] OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is another effective and safer alternative to HOBt. For particularly challenging couplings, HOAt is often recommended due to its superior ability to accelerate coupling and reduce racemization.[2]

Q4: Can the choice of base influence the extent of racemization?

Yes, the base used during coupling can significantly impact racemization. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used in peptide synthesis but can promote racemization, especially with sensitive amino acids.[2] For this compound, using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine is recommended to minimize the risk of racemization.[2] It is also crucial to use the base in stoichiometric amounts, as excess base can exacerbate racemization.[2]

Q5: Are there alternative activation methods for coupling sterically hindered amino acids?

For extremely challenging couplings involving sterically hindered amino acids, forming an amino acid fluoride in situ can be a highly effective strategy.[3] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for this purpose.[3] Another approach is the use of N-carboxyanhydrides (NCAs), which have shown superiority in some cases of hindered couplings.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Racemization Detected Inefficient coupling reagent.Switch to a more potent uronium/aminium or phosphonium reagent such as HATU, HCTU, or PyBOP.
Use of a strong base.Replace DIPEA with a weaker base like NMM or 2,4,6-collidine. Ensure the base is used in the correct stoichiometry.[2]
Prolonged activation time.Minimize the pre-activation time before adding the amino component. Ideally, perform the activation in the presence of the amino component (in situ activation).
Low Coupling Yield Steric hindrance slowing the reaction.Use a more efficient coupling reagent like HATU or HCTU.[2] Consider increasing the reaction temperature moderately (e.g., to 40-50°C), but monitor for racemization. Microwave-assisted synthesis can also be beneficial for difficult couplings.
Aggregation of the peptide chain.Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add chaotropic salts.
Incomplete Reaction Inadequate activation.Ensure all reagents are of high quality and anhydrous. Increase the equivalents of the coupling reagents and the amino acid.
Poor solubility of reagents.Use a solvent system that ensures complete dissolution of all components, such as DMF or NMP.

Quantitative Data on Racemization

Coupling Reagent/Additive Base Relative Racemization Risk Comments
DIC/HOBtNMMLow to ModerateA classic combination, generally effective but may be slow for hindered amino acids.[2]
DIC/HOAtNMMLowHOAt is more effective than HOBt in suppressing racemization and accelerating coupling.[2]
DIC/OxymaPure®NMMLowA safer and effective alternative to HOBt.[4]
HBTU/HOBtDIPEAModerateThe use of DIPEA can increase the risk of racemization.[2]
HATU/HOAtDIPEA/NMMLowHighly efficient reagent, often the go-to for difficult couplings. Using NMM or collidine is recommended.[2]
HCTUDIPEA/NMMLowSimilar in efficacy to HATU, provides rapid coupling with low racemization.
PyBOPDIPEA/NMMLow to ModerateA well-established phosphonium reagent.

This table provides a qualitative comparison based on literature for other challenging amino acids. The actual degree of racemization for this compound may vary.

Experimental Protocols

Recommended Protocol for Minimal Racemization

This protocol is a general guideline for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • In a separate vessel, dissolve this compound, HATU, and HOAt in a minimal amount of DMF or NMP.

  • Add the 2,4,6-collidine to the solution from step 2 and vortex briefly.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a Kaiser test.

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).

Visualizations

Racemization_Pathway Fmoc_AA Fmoc-Amino Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt/HOAt ester) Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Racemization Prone) Activated_Ester->Oxazolone Base-catalyzed (slow coupling) Peptide Desired Peptide (Chirally Pure) Activated_Ester->Peptide Fast Coupling (with Amine) Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Enolization Racemized_Peptide Racemized Peptide Racemized_Oxazolone->Racemized_Peptide Coupling with Amine Amine N-terminal Amine of Peptide Chain Amine->Peptide Amine->Racemized_Peptide

Caption: Mechanism of racemization during peptide coupling.

Experimental_Workflow start Start: Fmoc-deprotected peptide-resin swell 1. Swell resin in DMF or NMP start->swell prepare_solution 2. Prepare solution of: - this compound - HATU - HOAt swell->prepare_solution add_base 3. Add 2,4,6-Collidine prepare_solution->add_base couple 4. Add activated solution to resin and react add_base->couple monitor 5. Monitor reaction (Kaiser Test) couple->monitor monitor->couple Incomplete wash 6. Wash resin (DMF, DCM) monitor->wash Reaction complete end End: Coupled peptide-resin wash->end

Caption: Recommended workflow for coupling.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 2-amino-6-fluorobenzoic acid. Aggregation of these peptides is a common challenge that can impact synthesis, purification, and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 2-amino-6-fluorobenzoic acid prone to aggregation?

A1: The incorporation of 2-amino-6-fluorobenzoic acid introduces a planar, aromatic, and hydrophobic moiety into the peptide sequence. The fluorine atom, being highly electronegative, can also alter local electronic environments and intermolecular interactions. These factors can promote self-association and aggregation through hydrophobic interactions and π-π stacking, leading to the formation of insoluble β-sheet structures, a common cause of aggregation in peptides.[1][2][3]

Q2: At what stages of my workflow can I expect to see aggregation?

A2: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences.[4]

  • During Cleavage and Deprotection: The removal of protecting groups and cleavage from the resin can expose the fully unprotected peptide to conditions that favor aggregation.

  • During Purification (e.g., HPLC): High peptide concentrations during lyophilization and reconstitution for HPLC can induce aggregation, leading to poor solubility and column clogging.

  • During Storage and Handling: Lyophilized peptides can be difficult to redissolve, and peptides in solution can aggregate over time, especially at high concentrations or in inappropriate buffers.[5]

Q3: How can I detect and quantify aggregation in my peptide sample?

A3: Several analytical techniques can be used to detect and quantify peptide aggregation. It is often recommended to use orthogonal methods to get a comprehensive picture.[6][7]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies soluble aggregates (dimers, oligomers) and monomers.[6][8]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion of particles.Provides information on the size distribution of particles in solution, including large aggregates.[8]
Thioflavin T (ThT) Fluorescence Assay ThT dye binds to β-sheet structures, resulting in a characteristic fluorescence enhancement.Detects the presence of amyloid-like fibrillar aggregates.[9][10]
Transmission Electron Microscopy (TEM) Visualizes the morphology of peptide aggregates.Provides qualitative information on the structure of aggregates (e.g., fibrillar, amorphous).[10]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Determines the molecular weight distribution and presence of different oligomeric species.[8]

Troubleshooting Guides

Problem 1: Poor yield and purity during Solid-Phase Peptide Synthesis (SPPS)

Possible Cause: On-resin aggregation of the peptide chain containing 2-amino-6-fluorobenzoic acid is hindering coupling and deprotection steps.[4]

Solutions:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Use more polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In some cases, adding chaotropic agents like LiCl or using a "magic mixture" can disrupt aggregation.

    • Elevated Temperature: Performing couplings at a higher temperature can help to disrupt secondary structures.

    • Longer Coupling Times: Increasing the reaction time can help to drive difficult couplings to completion.

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations to break up secondary structure formation.

    • Backbone Protection: Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids to prevent interchain hydrogen bonding.

  • Workflow for Troubleshooting On-Resin Aggregation:

OnResin_Aggregation_Troubleshooting start Low Yield/Purity in SPPS check_aggregation Hypothesize On-Resin Aggregation start->check_aggregation optimize_solvents Optimize Solvents (e.g., NMP, add chaotropes) check_aggregation->optimize_solvents increase_temp Increase Coupling Temperature check_aggregation->increase_temp longer_coupling Increase Coupling Time check_aggregation->longer_coupling structure_disrupt Incorporate Structure- Disrupting Elements (Pseudoprolines, Dmb/Hmb) check_aggregation->structure_disrupt re_synthesize Re-synthesize Peptide optimize_solvents->re_synthesize increase_temp->re_synthesize longer_coupling->re_synthesize structure_disrupt->re_synthesize analyze_purity Analyze Purity (HPLC/MS) re_synthesize->analyze_purity Peptide_Solubilization start Insoluble Lyophilized Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test try_water Try Deionized Water solubility_test->try_water try_acid_base Try Dilute Acid/Base (based on pI) try_water->try_acid_base Insoluble dissolved Peptide Dissolved try_water->dissolved Soluble try_organic Try Organic Solvents (DMSO, HFIP) try_acid_base->try_organic Insoluble try_acid_base->dissolved Soluble try_organic->dissolved Soluble controlled_dilution Slowly Dilute into Aqueous Buffer dissolved->controlled_dilution final_solution Final Peptide Solution controlled_dilution->final_solution Aggregation_Pathway monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (β-sheets) protofibril->fibril Maturation

References

Technical Support Center: Characterization of Peptides Containing 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with characterizing peptides incorporating the non-natural amino acid, 2-amino-6-fluorobenzoic acid (2,6-F-Abz).

Section 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone for peptide characterization, providing data on molecular weight, sequence, and post-translational modifications. The incorporation of 2,6-F-Abz can introduce unique challenges in data acquisition and interpretation.

Troubleshooting Guide: Mass Spectrometry
Observed Problem Potential Cause Recommended Solution
Low Ionization Efficiency The fluorine atom can alter the electronic properties and proton affinity of the peptide.- Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Consider derivatization to introduce a fixed positive charge, which can enhance ionization efficiency.[1][2][3]
Unexpected Fragmentation Patterns The aromatic ring and the fluorine atom of 2,6-F-Abz can influence peptide fragmentation, leading to atypical b- and y-ion series or unique neutral losses.- Perform high-resolution MS/MS to accurately determine fragment ion masses.- Utilize different fragmentation techniques (CID, HCD, ETD) to obtain complementary fragmentation data.[2][4]- Look for characteristic neutral losses, such as the loss of HF (20 Da) or the entire 2,6-F-Abz side chain.
Ambiguous Sequence Assignment Standard database search algorithms may not be configured for the mass of 2,6-F-Abz, leading to misidentification.- Add the mass of 2,6-F-Abz (C₇H₆FNO₂) to the modification list in your search software.- Employ de novo sequencing algorithms that do not rely on a database to interpret the MS/MS spectra.
FAQs: Mass Spectrometry

Q1: What is the expected monoisotopic mass of a peptide containing one 2-amino-6-fluorobenzoic acid residue?

To calculate the monoisotopic mass of your peptide, sum the monoisotopic masses of the standard amino acid residues and add 155.0383 Da for each 2,6-F-Abz residue.

Q2: Are there any known characteristic neutral losses for peptides containing 2,6-F-Abz during MS/MS?

While specific data for 2,6-F-Abz is limited in the search results, peptides with modified aromatic residues can exhibit neutral losses of the modification itself. Be aware of potential losses corresponding to fragments of the 2,6-F-Abz side chain. Neutral loss of amino acid residues from protonated peptides is a known phenomenon in collision-induced dissociation.[5][6]

Q3: How does the position of 2,6-F-Abz in the peptide sequence affect fragmentation?

The position can influence fragmentation. If 2,6-F-Abz is near the N- or C-terminus, it may direct fragmentation, leading to a more prominent series of b- or y-ions, respectively. Aromatic amino acids can influence fragmentation patterns, and the fragmentation of peptides is more likely to occur toward the middle of the peptide.[2][7]

Experimental Protocol: Mass Spectrometry Analysis

A general workflow for the mass spectrometric analysis of a peptide containing 2,6-F-Abz is as follows:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Purified Peptide Solution Dilution Dilute with 0.1% Formic Acid Sample->Dilution LC nanoLC Separation (C18 column) MS1 MS1 Scan (Orbitrap) (Determine precursor m/z) LC->MS1 MS2 MS2 Fragmentation (CID/HCD) (Generate fragment ions) MS1->MS2 DatabaseSearch Database Search (with custom modification) DeNovo De Novo Sequencing Interpretation Manual Spectral Interpretation DatabaseSearch->Interpretation DeNovo->Interpretation

Figure 1: General workflow for LC-MS/MS analysis of peptides containing 2,6-F-Abz.

Section 2: Chromatographic Separation (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification and analysis. The unique properties of 2,6-F-Abz can impact its chromatographic behavior.

Troubleshooting Guide: HPLC
Observed Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) The aromatic ring of 2,6-F-Abz can have secondary interactions with the stationary phase.- Optimize the mobile phase pH and the concentration of the ion-pairing agent (e.g., TFA).- Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Unexpected Retention Time The hydrophobicity of 2,6-F-Abz can be difficult to predict. The fluorine atom can either increase or decrease hydrophobicity depending on the context.- Perform a gradient optimization to determine the optimal elution conditions.- Use a set of standards with and without the 2,6-F-Abz modification to empirically determine its retention behavior.[8][9][10][11]
Co-elution with Impurities The modified peptide may have a similar retention time to synthesis byproducts or other impurities.- Adjust the gradient slope to improve resolution.- Employ a secondary, orthogonal separation technique, such as ion-exchange chromatography.[12][13]
FAQs: HPLC

Q1: How can I predict the retention time of a peptide containing 2,6-F-Abz?

Predicting the exact retention time is challenging. While there are models based on amino acid composition, they may not be accurate for modified residues.[8][9][10][11] The most reliable method is to synthesize a small amount of the peptide and determine its retention time experimentally.

Q2: What type of HPLC column is best suited for peptides with 2,6-F-Abz?

A standard C18 column is a good starting point. However, if you experience issues with peak shape or resolution, a column with a different stationary phase, such as C8 or phenyl-hexyl, may provide better results.

Experimental Protocol: HPLC Analysis

A standard protocol for analytical RP-HPLC of a 2,6-F-Abz containing peptide is as follows:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5-60% B over 30 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 214 nm and 280 nm

Section 3: Peptide Sequencing (Edman Degradation)

Edman degradation is a classical method for N-terminal sequencing. The presence of 2,6-F-Abz at the N-terminus can present specific challenges.

Troubleshooting Guide: Edman Degradation
Observed Problem Potential Cause Recommended Solution
No PTH-amino acid detected in the first cycle The N-terminal 2,6-F-Abz may be blocked or resistant to derivatization with phenyl isothiocyanate (PITC).- Confirm the presence of a free N-terminus using a method like the ninhydrin test.- Optimize the coupling conditions (time, temperature, pH) for the PITC reaction.
Unidentifiable peak in the first cycle chromatogram The PTH derivative of 2,6-F-Abz will have a unique retention time that does not correspond to the standard 20 amino acids.- Synthesize the PTH derivative of 2,6-F-Abz as a standard for HPLC identification.- Use mass spectrometry to identify the mass of the unknown PTH derivative.
Sequencing stops after the first cycle The cleavage of the 2,6-F-Abz derivative from the peptide may be incomplete under standard acidic conditions.- Optimize the cleavage conditions (acid concentration, time). Note that harsh conditions can lead to internal peptide cleavage.
FAQs: Edman Degradation

Q1: Can Edman degradation be used to sequence a peptide with an internal 2,6-F-Abz residue?

Yes, Edman degradation should proceed normally until it reaches the 2,6-F-Abz residue. The PTH-derivative of this residue will have a non-standard retention time in the HPLC analysis.

Q2: What are the limitations of Edman degradation for peptides containing 2,6-F-Abz?

The primary limitations are potential difficulties with the derivatization and cleavage of the N-terminal 2,6-F-Abz and the need for a standard to identify its PTH derivative. Edman degradation is generally limited to peptides of up to 50-60 residues.[14][15][16]

Logical Workflow: Edman Degradation Troubleshooting

Start Start Edman Sequencing Cycle1 Cycle 1: PITC Coupling Start->Cycle1 Cleavage Acid Cleavage Cycle1->Cleavage HPLC HPLC Analysis Cleavage->HPLC Identify Identify PTH-AA HPLC->Identify Troubleshoot Troubleshoot Identify->Troubleshoot Continue Continue to Cycle 2 Success Sequence Determined Continue->Success Troubleshoot->Continue Known Peak NoPeak No PTH-AA Peak Troubleshoot->NoPeak No Peak UnknownPeak Unknown Peak Troubleshoot->UnknownPeak Unknown Peak

Figure 2: Troubleshooting logic for the first cycle of Edman degradation.

Section 4: Synthesis and Stability

The successful synthesis and purification of peptides containing 2,6-F-Abz are prerequisites for their characterization.

Troubleshooting Guide: Synthesis and Stability
Observed Problem Potential Cause Recommended Solution
Low Coupling Efficiency Steric hindrance from the ortho-fluorine and the bulky aromatic ring of 2,6-F-Abz may slow down the coupling reaction.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or temperature.
Degradation during Cleavage The 2,6-F-Abz residue may be sensitive to the strong acidic conditions of the final cleavage from the solid support.- Optimize the cleavage cocktail by adjusting the scavenger composition and TFA concentration.- Minimize the cleavage time. Peptides with acid-labile groups may require specific cleavage conditions.[17][18]
Side Reactions The aromatic ring of 2,6-F-Abz could be susceptible to modification during synthesis or cleavage.- Use appropriate scavengers in the cleavage cocktail to prevent side reactions.- Analyze the crude product by mass spectrometry to identify any potential side products.
FAQs: Synthesis and Stability

Q1: What protecting group strategy is recommended for the synthesis of peptides with 2,6-F-Abz?

Fmoc/tBu solid-phase peptide synthesis (SPPS) is generally recommended due to its milder deprotection conditions for the N-alpha-amino group.[7][19]

Q2: Is 2,6-F-Abz stable to repeated cycles of piperidine treatment during Fmoc-SPPS?

The stability of 2,6-F-Abz to piperidine should be high, similar to other protected amino acids. However, it is always advisable to analyze the final product carefully for any modifications.

Section 5: Fluorescence Properties

2-Amino-6-fluorobenzoic acid is a fluorophore, and its incorporation into a peptide can be for probing peptide structure and interactions.

Troubleshooting Guide: Fluorescence Spectroscopy
Observed Problem Potential Cause Recommended Solution
Fluorescence Quenching The fluorescence of 2,6-F-Abz may be quenched by other amino acid residues in the peptide, particularly tryptophan or tyrosine, through photoinduced electron transfer or other mechanisms.[15][20][21][22]- Analyze the peptide sequence for the presence of potential quenching residues.- Perform time-resolved fluorescence measurements to distinguish between static and dynamic quenching.
Shift in Emission Wavelength The local environment of the 2,6-F-Abz residue within the folded peptide can affect its emission spectrum.- This can be a useful feature to study conformational changes. Compare the emission spectrum in denaturing and native conditions.
Low Quantum Yield The intrinsic quantum yield of 2,6-F-Abz in the context of the peptide may be low.- Measure the quantum yield relative to a known standard (e.g., quinine sulfate).- Ensure the buffer conditions (pH, ionic strength) are optimal for fluorescence.
FAQs: Fluorescence Spectroscopy

Q1: What are the excitation and emission maxima of 2,6-F-Abz?

The exact excitation and emission maxima can vary depending on the solvent and the local environment within the peptide. It is recommended to experimentally determine these values for your specific peptide. For similar compounds like ortho-aminobenzoic acid, the fluorescence properties are dependent on the attached amino acid.[23][24]

Q2: Can I use the fluorescence of 2,6-F-Abz to monitor peptide binding to a target?

Yes, changes in the fluorescence intensity, emission wavelength, or polarization upon binding can be used to monitor the interaction, provided that the binding event alters the local environment of the 2,6-F-Abz residue.

Quantitative Data Summary

Table 1: Mass Spectrometry Data for 2-Amino-6-Fluorobenzoic Acid

PropertyValue
Chemical Formula C₇H₆FNO₂
Monoisotopic Mass 155.0383 Da
Average Mass 155.13 g/mol

Table 2: Potential Quenchers of Aromatic Fluorophores

Amino AcidQuenching PotentialMechanism
Tryptophan (Trp) HighPhotoinduced Electron Transfer
Tyrosine (Tyr) ModeratePhotoinduced Electron Transfer
Histidine (His) Low to ModerateStatic and Dynamic Quenching
Methionine (Met) Low to ModerateStatic and Dynamic Quenching
Based on studies of similar aromatic fluorophores.[15][20][21]

References

stability of Fmoc-2-amino-6-fluorobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of Fmoc-2-amino-6-fluorobenzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the Fmoc group on 2-amino-6-fluorobenzoic acid under standard peptide synthesis conditions?

Q2: What are the recommended conditions for Fmoc deprotection of this compound?

A2: Standard Fmoc deprotection conditions are generally effective. A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the most common reagent for this purpose.[4] The reaction is typically complete within minutes. For sequences prone to aggregation or other side reactions, alternative bases or cocktails can be considered (see Troubleshooting Guide).

Q3: Are there any known side reactions specific to the use of this compound?

A3: While there are no widely documented side reactions unique to this compound, incorporating anthranilic acid derivatives into peptides can be challenging. The primary difficulty lies in the coupling step due to the reduced nucleophilicity of the aromatic amine.[5] Incomplete coupling is a more common issue than side reactions related to the Fmoc group's stability. Additionally, general side reactions common to Fmoc-based solid-phase peptide synthesis (SPPS), such as aspartimide formation or diketopiperazine formation, can occur depending on the peptide sequence.[6]

Q4: What coupling reagents are recommended for coupling this compound?

A4: Due to the electron-deficient nature of the aniline nitrogen, stronger activation methods may be required for efficient coupling. The use of acyl chloride derivatives of the incoming amino acid or the addition of OxymaPure® (ethyl (hydroxyimino)cyanoacetate) as a coupling additive has been shown to be effective for coupling to deactivated aromatic amines.[5] Standard coupling reagents like HBTU or HATU may result in lower coupling efficiencies.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Fmoc Deprotection - Insufficient reaction time. - Degradation of the deprotection reagent (e.g., old piperidine). - Peptide aggregation hindering reagent access.- Increase the deprotection time or perform a second treatment with fresh reagent.[6] - Use a fresh solution of 20% piperidine in DMF. - Consider using a stronger base cocktail, such as 2% DBU/2% piperidine in DMF, for difficult sequences.
Low Coupling Yield to the Deprotected 6-Fluoroanthranilic Acid Residue - Low nucleophilicity of the aromatic amine. - Steric hindrance. - Inappropriate coupling reagent.- Use a more potent activating agent such as HATU or HCTU.[1] - Consider converting the incoming Fmoc-amino acid to its acid fluoride or chloride.[7] - Increase the coupling time and/or temperature (use with caution to avoid racemization). - Perform a double coupling.
Formation of Deletion Peptides - Incomplete Fmoc deprotection in the previous cycle. - Inefficient coupling in the current cycle.- Ensure complete Fmoc removal using a colorimetric test (e.g., Kaiser test, though it is not reliable for secondary amines). - Optimize coupling conditions as described above.
Unexpected Mass in Final Product - Adduct formation with dibenzofulvene (a byproduct of Fmoc cleavage). - Modification of the peptide during final cleavage from the resin.- Ensure a sufficient excess of piperidine is used during deprotection to scavenge dibenzofulvene. - Use appropriate scavengers in the final cleavage cocktail depending on the peptide sequence.

Data Summary

Table 1: Relative Stability of the Fmoc Group to Various Bases

ReagentConcentrationSolventHalf-life of Fmoc-Val-OH
Piperidine20%DMF6 seconds
Piperidine5%DMF20 seconds
Morpholine50%DMF1 minute
Dicyclohexylamine50%DMF35 minutes
Diisopropylethylamine (DIPEA)50%DMF10 hours

Data adapted from a study on Fmoc-Val-OH and is intended to provide a general comparison of base lability.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Allow the reaction to proceed for 5-10 minutes with gentle agitation.

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and react for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of an Amino Acid to a 6-Fluoroanthranilic Acid Residue
  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been washed as per Protocol 1.

  • Activation Mixture Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.

  • Coupling: Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C).

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of the resin to check for the presence of free primary amines, indicating an incomplete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).

Visualizations

experimental_workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 side_reaction Incomplete Deprotection? wash1->side_reaction coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) wash2 DMF/DCM Wash coupling->wash2 end Elongated Peptide-Resin wash2->end side_reaction->coupling No repeat_deprotection Repeat Deprotection side_reaction->repeat_deprotection Yes repeat_deprotection->wash1

Caption: Standard solid-phase peptide synthesis cycle.

troubleshooting_logic start Low Yield of Desired Peptide check_deprotection Was Fmoc deprotection complete? start->check_deprotection check_coupling Was coupling to 6-fluoroanthranilic acid efficient? check_deprotection->check_coupling Yes solution_deprotection Optimize deprotection: - Increase time - Use fresh reagents - Consider stronger base check_deprotection->solution_deprotection No solution_coupling Optimize coupling: - Use stronger activator (e.g., HATU) - Increase time/temperature - Double couple check_coupling->solution_coupling No other_issues Investigate other potential issues: - Resin loading - Reagent quality - Final cleavage conditions check_coupling->other_issues Yes

References

Technical Support Center: Fmoc-2-amino-6-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Fmoc-2-amino-6-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the Fmoc protection of 2-amino-6-fluorobenzoic acid, several common impurities can arise from side reactions or the quality of the starting materials. These include:

  • Dipeptide Impurity (Fmoc-dipeptide-OH): This can form if the carboxylic acid of the newly formed Fmoc-amino acid is activated, leading to a reaction with another molecule of 2-amino-6-fluorobenzoic acid. This is more prevalent when using Fmoc-Cl as the protecting agent.

  • Unreacted 2-amino-6-fluorobenzoic acid: Incomplete reaction can leave residual starting material. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino group, potentially leading to slower or incomplete reactions.

  • Over-reaction Product (Fmoc-bis-amide): While less common, reaction at both the amino and carboxyl groups can occur under certain conditions.

  • β-Alanine Impurities: When using Fmoc-OSu, a Lossen-type rearrangement can lead to the formation of Fmoc-β-Ala-OH and its subsequent incorporation.[1]

  • Residual Solvents and Reagents: Traces of solvents like ethyl acetate can lead to the formation of acetic acid, which can cause issues in subsequent peptide synthesis steps.[2]

Q2: Which Fmoc reagent is better for the synthesis of this compound: Fmoc-Cl or Fmoc-OSu?

A2: Both Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) can be used. However, Fmoc-OSu is often preferred for amino acids as it is more stable and less prone to forming dipeptide impurities compared to the more reactive Fmoc-Cl.[2] For electron-deficient anilines like 2-amino-6-fluorobenzoic acid, the milder reaction conditions often associated with Fmoc-OSu can be advantageous in preventing side reactions.

Q3: How can I purify the final this compound product?

A3: The most common and effective method for purifying Fmoc-amino acids is recrystallization. Toluene is a frequently used solvent for this purpose and has been shown to be effective for purifying other fluorinated Fmoc-amino acids.[3] An ethanol/water mixture can also be an effective solvent system for recrystallization. Column chromatography on silica gel can be used but may be more time-consuming and lead to lower yields for large-scale preparations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Fmoc-product Incomplete reaction due to the reduced nucleophilicity of the fluorinated aniline.Increase the reaction time and/or temperature moderately. Ensure anhydrous conditions, as moisture can consume the Fmoc reagent. Consider using a slight excess of the Fmoc reagent.
Poor quality of starting 2-amino-6-fluorobenzoic acid.Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
Presence of Dipeptide Impurity Use of Fmoc-Cl, which can lead to the formation of a mixed anhydride and subsequent reaction with another amino acid molecule.Switch to Fmoc-OSu as the protecting agent, which is less prone to this side reaction.[2]
Unreacted Starting Material in Final Product Insufficient amount of Fmoc reagent or suboptimal reaction conditions.Use a slight excess (1.05-1.1 equivalents) of the Fmoc reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Product is an oil or difficult to crystallize Presence of impurities that inhibit crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexane, ethanol/water).
HPLC analysis shows multiple unknown peaks Degradation of the Fmoc group or side reactions.Ensure the reaction is performed under mild basic conditions. Strong bases can cause premature cleavage of the Fmoc group. Avoid prolonged exposure to high temperatures.

Quantitative Data on Impurity Levels

The following table provides typical impurity levels that might be observed and target levels after purification. Actual values will vary depending on the specific reaction conditions and purification methods.

Impurity Typical Level in Crude Product (%) Target Level After Purification (%) Analytical Method
Unreacted 2-amino-6-fluorobenzoic acid1 - 10< 0.5HPLC, NMR
Dipeptide Impurity0.5 - 5 (with Fmoc-Cl)< 0.1HPLC, LC-MS
β-Alanine Impurities< 1 (with Fmoc-OSu)< 0.1HPLC, LC-MS
Residual SolventsVariable< 0.5GC, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound using Fmoc-OSu

This protocol is a general procedure adapted for the specific synthesis.

Materials:

  • 2-amino-6-fluorobenzoic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any unreacted Fmoc-OSu.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as toluene or ethyl acetate/hexane.

Protocol 2: Purification by Recrystallization from Toluene

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene (e.g., heated to 80-90 °C).

  • If any insoluble material is present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the mixture in an ice bath or refrigerate overnight.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene or hexane.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-6-fluorobenzoic acid add_fmoc Add Fmoc-OSu solution start->add_fmoc react Stir at room temperature add_fmoc->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract acidify Acidify aqueous layer extract->acidify extract_product Extract product acidify->extract_product dry Dry and concentrate extract_product->dry recrystallize Recrystallize from Toluene dry->recrystallize filter_dry Filter and dry recrystallize->filter_dry end_product Pure this compound filter_dry->end_product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities start Synthesis Issue Observed low_yield Low Yield? start->low_yield impurities Impurities Detected by HPLC/TLC? start->impurities increase_time Increase reaction time/temp low_yield->increase_time Yes check_reagents Check reagent quality low_yield->check_reagents Yes anhydrous Ensure anhydrous conditions low_yield->anhydrous Yes change_reagent Switch to Fmoc-OSu impurities->change_reagent Yes (Dipeptide) optimize_purification Optimize recrystallization impurities->optimize_purification Yes (Multiple peaks) monitor_reaction Monitor reaction closely impurities->monitor_reaction Yes (Unreacted SM) end_node Optimized Synthesis increase_time->end_node check_reagents->end_node anhydrous->end_node change_reagent->end_node optimize_purification->end_node monitor_reaction->end_node

Caption: Troubleshooting decision-making process.

References

Validation & Comparative

A Comparative Guide to Fmoc-2-amino-6-fluorobenzoic Acid and Other Fluorinated Amino Acids in Peptide Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Among these, fluorinated amino acids have emerged as powerful tools to modulate the physicochemical and biological properties of peptides. This guide provides a detailed comparison of Fmoc-2-amino-6-fluorobenzoic acid with other commonly used fluorinated amino acids, supported by experimental data and protocols to aid in the rational design of novel peptide-based therapeutics and research tools.

The introduction of fluorine into amino acid side chains can significantly impact peptide conformation, stability, and bioactivity.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a subtle yet powerful modifier of electronic and steric properties. This guide focuses on this compound, a fluorescent building block, and compares its performance with other fluorinated analogues such as 4-fluorophenylalanine and 3-fluorotyrosine.

Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies for all performance aspects of these specific fluorinated amino acids are not extensively documented in the literature, the following table summarizes their expected and reported properties based on existing data for related compounds and general principles of peptide chemistry.

PropertyThis compoundFmoc-4-fluorophenylalanineFmoc-3-fluorotyrosine
Peptide Coupling Efficiency Expected to be slightly lower than standard amino acids due to the steric hindrance from the ortho-fluoro and Fmoc groups. Optimization of coupling reagents and reaction times may be necessary.Generally high, comparable to natural amino acids. The fluorine substitution is at a less sterically hindered position.High, similar to natural amino acids. The hydroxyl group may require protection depending on the synthesis strategy.
Proteolytic Stability The incorporation of this unnatural amino acid is expected to confer significant resistance to enzymatic degradation due to its non-natural structure.[1][2][3][4]Can enhance proteolytic stability, though the effect is dependent on the specific peptide sequence and the protease .[1][2]May increase stability, but the effect is often modest and sequence-dependent.[1]
Fluorescence Properties Intrinsic fluorescence due to the anthranilic acid core. Useful as a fluorescent probe for binding assays and imaging. The quantum yield is sensitive to the local environment.Non-fluorescent.Non-fluorescent.
¹⁹F NMR Spectroscopy The ¹⁹F chemical shift is sensitive to the local environment, making it a useful probe for conformational studies and ligand binding. The chemical shift of the ortho-fluorine is expected to be distinct from other fluorinated amino acids.[5][6]Provides a distinct ¹⁹F NMR signal that is sensitive to changes in the local electronic environment. Widely used as a probe in protein NMR.[5]The ¹⁹F NMR signal can be used to report on the local environment and interactions involving the tyrosine side chain.
Applications Fluorescent labeling of peptides, studying peptide-protein interactions, development of fluorescent enzyme substrates.Probing protein structure and dynamics, studying protein-ligand interactions, enhancing metabolic stability.Investigating signaling pathways involving tyrosine phosphorylation, studying enzyme mechanisms.

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating a fluorinated amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the fluorinated analog)

  • N,N'-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

Materials:

  • Purified fluorinated and non-fluorinated control peptides

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (specific to the protease)

  • RP-HPLC system

Procedure:

  • Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).

  • Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.

  • Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak and the appearance of degradation product peaks.

  • Calculate the half-life of each peptide under the assay conditions.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_comparison Comparative Analysis cluster_data Data Output SPPS Fmoc-SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Spectroscopy Spectroscopic Analysis (Fluorescence, NMR) Characterization->Spectroscopy Coupling Coupling Efficiency Characterization->Coupling Table Comparative Data Table Stability->Table Spectroscopy->Table Coupling->Table

Caption: Workflow for the comparative analysis of fluorinated amino acids.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Fluorescent Peptide (with 2-amino-6-fluorobenzoic acid) Peptide->Receptor Binding (Fluorescence Change) Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway studied with a fluorescent peptide.

References

A Comparative Guide to Derivatization Agents for HPLC and Mass Spectrometry Analysis of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a powerful and indispensable tool. However, the inherent physicochemical properties of certain peptides can present analytical challenges, including poor ionization efficiency, inadequate chromatographic retention, and low sensitivity. Chemical derivatization offers a robust solution to overcome these limitations by modifying the peptide structure to enhance its analytical performance.

This guide provides a comparative overview of common derivatization strategies for the HPLC-MS analysis of peptides. While the initial focus of this document was to be on the use of 2-amino-6-fluorobenzoic acid, a comprehensive review of scientific literature did not yield specific applications or experimental data for this compound in peptide derivatization for HPLC-MS. Therefore, this guide will focus on well-established and documented alternative derivatization agents, providing experimental insights and performance comparisons to aid researchers in selecting the optimal strategy for their analytical needs.

Core Principles of Peptide Derivatization for HPLC-MS

Derivatization in the context of peptide analysis involves the chemical modification of functional groups within the peptide structure. The primary goals of this process are:

  • Enhanced Mass Spectrometry Detection: Improving ionization efficiency, which leads to stronger signals and better sensitivity.[1][2]

  • Improved Chromatographic Separation: Increasing the hydrophobicity of polar peptides for better retention and resolution on reversed-phase HPLC columns.[3]

  • Increased Sensitivity: Introducing fluorescent or UV-active moieties allows for highly sensitive detection with corresponding HPLC detectors.[4]

  • Facilitated Quantification: Incorporation of isotopic labels enables relative and absolute quantification of peptides in complex mixtures.[5]

The most common targets for derivatization on a peptide are the N-terminal α-amino group and the ε-amino group of lysine residues. Carboxyl groups at the C-terminus and on aspartic and glutamic acid residues can also be targeted.[6]

Comparison of Common Derivatization Agents

The selection of a derivatization agent is critical and depends on the specific analytical goal, the nature of the peptide, and the available instrumentation. Below is a comparison of several widely used derivatization agents.

Derivatization AgentTarget Functional GroupPrimary ApplicationKey AdvantagesPotential Limitations
Dansyl Chloride Primary and secondary aminesFluorescence detection, Improved MS signalWell-established method, enhances hydrophobicity.[7]Can produce multiple derivatives for peptides with multiple amine groups, relatively slow reaction time.[7]
Fluorescamine Primary aminesFluorescence detectionRapid reaction, reagent is non-fluorescent, minimizing background.Derivatives can be unstable, does not react with secondary amines.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Primary and secondary aminesFluorescence detectionStable derivatives, good sensitivity.[4]Requires removal of excess reagent.
Propionic Anhydride Primary aminesImproved chromatographic retention and MS/MS fragmentationRapid and complete reaction, improves retention of hydrophilic peptides.[3]Adds mass to the peptide, which needs to be accounted for in MS analysis.
Isobaric Tags (e.g., TMT, iTRAQ) Primary aminesMultiplexed relative quantification by MSEnables simultaneous analysis of multiple samples, increasing throughput.Can lead to ratio compression in complex samples, requires MS/MS for quantification.

Experimental Protocols: A Generalized Approach

While specific protocols vary depending on the chosen reagent, a general workflow for peptide derivatization followed by HPLC-MS analysis is outlined below.

General Peptide Derivatization Protocol (Amine-Reactive Agents)
  • Sample Preparation: The peptide sample is dissolved in a suitable buffer, typically a slightly alkaline solution (e.g., sodium bicarbonate or borate buffer, pH 8-9) to ensure the target amine groups are deprotonated and reactive.

  • Reagent Preparation: The derivatization agent is dissolved in an organic solvent such as acetonitrile or dimethylformamide (DMF).

  • Derivatization Reaction: The reagent solution is added to the peptide sample. The reaction is typically carried out at room temperature or with gentle heating for a specific duration (ranging from minutes to hours).

  • Quenching: The reaction is stopped by adding a quenching reagent (e.g., hydroxylamine or a primary amine-containing buffer) to consume any excess derivatization agent.

  • Sample Cleanup (Optional but Recommended): The derivatized sample may be purified using solid-phase extraction (SPE) to remove excess reagent, byproducts, and salts, which can interfere with HPLC-MS analysis.

  • HPLC-MS Analysis: The final derivatized peptide solution is injected into the HPLC-MS system for analysis.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of peptides using derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis PeptideSample Peptide Sample in Buffer Reaction Reaction Incubation PeptideSample->Reaction DerivReagent Derivatization Reagent DerivReagent->Reaction Quenching Quenching Reaction->Quenching Cleanup Sample Cleanup (SPE) Quenching->Cleanup HPLCMS HPLC-MS Analysis Cleanup->HPLCMS DataAnalysis Data Analysis HPLCMS->DataAnalysis

Caption: A generalized experimental workflow for peptide derivatization and subsequent HPLC-MS analysis.

Logical Relationships in Derivatization Strategy Selection

The choice of a derivatization strategy is governed by a set of logical considerations based on the analytical objectives. The following diagram outlines these decision-making pathways.

decision_pathway cluster_goals cluster_quant_methods cluster_qual_methods cluster_reagents Start Analytical Goal Quant Quantitative Analysis Start->Quant Qual Qualitative Analysis / Improved Detection Start->Qual RelativeQuant Relative Quantification Quant->RelativeQuant AbsoluteQuant Absolute Quantification Quant->AbsoluteQuant ImprovedSensitivity Improve Sensitivity Qual->ImprovedSensitivity ImprovedChroma Improve Chromatography Qual->ImprovedChroma Isobaric Use Isobaric Tags (TMT, iTRAQ) RelativeQuant->Isobaric IsotopeLabel Use Stable Isotope-Labeled Standards AbsoluteQuant->IsotopeLabel Fluorescent Use Fluorescent Tags (Dansyl, AQC) ImprovedSensitivity->Fluorescent Hydrophobic Use Hydrophobic Tags (Propionic Anhydride) ImprovedChroma->Hydrophobic

Caption: Decision pathway for selecting a peptide derivatization strategy based on analytical goals.

Conclusion

While the utility of 2-amino-6-fluorobenzoic acid for peptide derivatization in HPLC-MS remains undocumented in the current body of scientific literature, a variety of other reagents have been successfully employed to enhance the analysis of peptides. The choice of derivatization agent should be carefully considered based on the specific analytical requirements, such as the need for quantification, improved sensitivity, or better chromatographic performance. By understanding the principles and available options for peptide derivatization, researchers can significantly improve the quality and reliability of their HPLC-MS data, ultimately leading to more robust and meaningful results in their scientific endeavors.

References

A Comparative Guide to NMR Characterization of Peptides Containing 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-containing non-canonical amino acids into peptides has become a powerful tool for studying their structure, function, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, offer significant advantages for peptide characterization.[1][2] This guide provides a comprehensive comparison of 2-amino-6-fluorobenzoic acid (2,6-AFB) with other commonly used fluorinated amino acids for NMR-based peptide analysis, supported by experimental data and detailed protocols.

Introduction to Fluorinated Amino Acids in Peptide NMR

Fluorinated amino acids serve as sensitive probes, providing detailed information on peptide conformation, dynamics, and binding interfaces.[1][2] The absence of fluorine in most biological systems ensures background-free spectra, simplifying analysis.[1] The chemical shift of the ¹⁹F nucleus is highly sensitive to the local environment, making it an excellent reporter of subtle conformational changes.[2][3]

2-amino-6-fluorobenzoic acid, an anthranilic acid analog, can be incorporated into peptide sequences to introduce a fluorescent and NMR-active reporter group. Its utility stems from the sensitivity of the fluorine chemical shift to the surrounding electronic environment, which can be exploited to monitor peptide folding, stability, and interactions.

Comparison of 2-Amino-6-Fluorobenzoic Acid with Alternative Fluorinated Probes

While 2,6-AFB offers a valuable tool, several other fluorinated amino acids are widely employed in peptide NMR studies. The choice of the probe depends on the specific application, the desired structural information, and the synthetic accessibility. Below is a comparison of 2,6-AFB with common alternatives.

Feature2-Amino-6-fluorobenzoic Acid4-Fluorophenylalanine (4-F-Phe)3-Fluorotyrosine (3-F-Tyr)5-Fluorotryptophan (5-F-Trp)Trifluoromethyl-containing Amino Acids
Structure Aromatic, anthranilic acid analogAromatic, phenylalanine analogAromatic, tyrosine analogAromatic, tryptophan analogAliphatic or aromatic with a -CF₃ group
¹⁹F NMR Chemical Shift Sensitivity Sensitive to local electronic environment and solvent polarity.Sensitive to changes in the local environment; chemical shift range can be significant.[4]Sensitive to changes in the local environment and hydrogen bonding.[2]Sensitive probe for protein folding and ligand binding.[5]Highly sensitive with a large chemical shift dispersion.[6]
Potential for Structural Perturbation The non-natural backbone linkage may introduce conformational constraints.Generally considered a conservative substitution for Phenylalanine with minimal structural perturbation.[1]Minimal perturbation when substituting Tyrosine.[2]Minimal perturbation when substituting Tryptophan.[5]The bulky CF₃ group can potentially perturb the local structure.
Synthetic Incorporation Can be incorporated via solid-phase peptide synthesis (SPPS) using appropriate coupling strategies.Readily incorporated using standard Fmoc- or Boc-based SPPS.[7]Can be incorporated biosynthetically or via SPPS.[2]Can be incorporated biosynthetically or via SPPS.[5]Can be incorporated via SPPS; some may require specialized coupling conditions.[8]
Key Applications Probing local environment and polarity changes.Monitoring conformational changes, protein-ligand interactions.[4][7]Studying protein folding, dynamics, and enzyme mechanisms.[2]Investigating protein folding, stability, and binding events.[5]Sensitive reporters for peptide-membrane interactions and conformational analysis due to the strong ¹⁹F signal.[9][10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Amino-6-Fluorobenzoic Acid

This protocol outlines the manual synthesis of a model peptide incorporating 2,6-AFB using Fmoc-based chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 2-Amino-6-fluorobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the resin and shake for 2 hours.

    • For 2-Amino-6-fluorobenzoic acid: Dissolve 2,6-AFB (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the deprotected resin and allow it to react overnight. The less reactive amino group of 2,6-AFB may require longer coupling times or the use of stronger coupling reagents like HATU.

  • Washing: After each coupling step, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

¹⁹F NMR Spectroscopy of the Labeled Peptide

Materials:

  • Lyophilized, purified peptide containing 2,6-AFB

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O or an organic solvent like methanol-d₄)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve a known concentration of the peptide in the chosen NMR buffer. The concentration typically ranges from 0.1 to 1 mM.

  • NMR Acquisition:

    • Tune and match the fluorine probe of the NMR spectrometer.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include a spectral width appropriate for aromatic fluorine compounds, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds. Proton decoupling is often used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform. Reference the spectrum using an external or internal standard (e.g., trifluoroacetic acid).

  • Analysis: Analyze the chemical shift, linewidth, and integration of the ¹⁹F signal to obtain information about the local environment of the 2,6-AFB residue within the peptide. Changes in these parameters upon addition of binding partners or changes in solvent conditions can be monitored to study peptide interactions and conformational changes.

Visualizations

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/2,6-AFB, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat n cycles Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization NMR_Analysis_Logic Peptide Peptide with 2,6-AFB NMR_Spec ¹⁹F NMR Spectroscopy Peptide->NMR_Spec Parameters Analyze NMR Parameters (Chemical Shift, Linewidth) NMR_Spec->Parameters Conformation Peptide Conformation Parameters->Conformation Interaction Peptide Interaction Parameters->Interaction Environment Local Environment Change Conformation->Environment Interaction->Environment Environment->Parameters influences

References

comparing the biological activity of peptides with and without 2-amino-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of non-canonical amino acids on peptide bioactivity is crucial for designing novel therapeutics with enhanced properties. This guide provides a comparative overview of the expected biological activity of peptides with and without the incorporation of 2-amino-6-fluorobenzoic acid, a synthetic amino acid analog.

Data Presentation: Predicted Impact on Biological Parameters

The introduction of 2-amino-6-fluorobenzoic acid is expected to confer specific advantages over native peptide sequences. The following table summarizes the predicted changes in key biological and pharmacological parameters based on studies of analogous compounds.

ParameterPeptide without 2-Amino-6-Fluorobenzoic AcidPeptide with 2-Amino-6-Fluorobenzoic AcidPredicted Outcome & Rationale
Conformational Flexibility HighLowIncreased Rigidity: The aromatic ring of 2-amino-6-fluorobenzoic acid restricts the rotational freedom of the peptide backbone, leading to a more pre-organized and rigid conformation. This can be advantageous for receptor binding by reducing the entropic penalty upon binding.
Proteolytic Stability (Half-life) LowHighEnhanced Stability: Non-natural amino acids are often poor substrates for proteases. The presence of 2-amino-6-fluorobenzoic acid is expected to hinder enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[1][2][3][4]
Receptor Binding Affinity (Ki/IC50) VariablePotentially Altered (Increased or Decreased)Modulated Affinity: The fluorine atom can engage in unique, non-covalent interactions (e.g., polar hydrophobicity) within a receptor's binding pocket, potentially increasing affinity.[5][6] However, steric hindrance or unfavorable electronic interactions could also decrease affinity. The outcome is highly dependent on the specific receptor environment.
Hydrophobicity/Lipophilicity Generally LowerGenerally HigherIncreased Lipophilicity: The fluorinated aromatic ring increases the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.[7]
Immunogenicity Potentially HigherPotentially LowerReduced Immunogenicity: The presence of a non-natural amino acid may reduce recognition by immune cells, potentially lowering the immunogenic response.

Experimental Protocols

To empirically determine the effects of incorporating 2-amino-6-fluorobenzoic acid, a series of comparative experiments would be essential. Below are detailed methodologies for key assays.

Peptide Synthesis

Both the native peptide and its 2-amino-6-fluorobenzoic acid-containing analog would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin: A suitable resin, such as Rink Amide or Wang resin, will be used depending on the desired C-terminal modification (amide or carboxylic acid).

  • Amino Acid Coupling: Standard proteinogenic Fmoc-protected amino acids and Fmoc-2-amino-6-fluorobenzoic acid will be coupled sequentially. Coupling will be activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide).

  • Deprotection: The Fmoc protecting group will be removed at each step using a solution of piperidine in DMF.

  • Cleavage and Purification: Once the synthesis is complete, the peptide will be cleaved from the resin and side-chain protecting groups will be removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water. The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptides will be confirmed by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay will compare the degradation rates of the two peptides in the presence of proteases.

  • Enzymes: A panel of relevant proteases, such as trypsin, chymotrypsin, and human serum, will be used.

  • Incubation: The peptides will be incubated with the proteases at a defined concentration and temperature (e.g., 37°C).

  • Time Points: Aliquots will be taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Analysis: The reaction will be quenched, and the amount of remaining intact peptide at each time point will be quantified by RP-HPLC.

  • Data Analysis: The percentage of intact peptide will be plotted against time, and the half-life (t₁/₂) of each peptide will be calculated.

Receptor Binding Assay

A competitive binding assay will be performed to determine the binding affinity of the peptides to their target receptor.

  • Radioligand: A radiolabeled ligand known to bind to the target receptor will be used.

  • Cell Membranes or Purified Receptor: Membranes from cells expressing the target receptor or the purified receptor will be prepared.

  • Competition: A constant concentration of the radioligand will be incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled native peptide or the modified peptide.

  • Separation: Bound and free radioligand will be separated by filtration.

  • Quantification: The amount of bound radioactivity will be measured using a scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the conceptual frameworks underlying the comparison.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis & Comparison Native_Peptide Native Peptide Stability Proteolytic Stability Assay Native_Peptide->Stability Binding Receptor Binding Assay Native_Peptide->Binding Functional Functional Activity Assay Native_Peptide->Functional Modified_Peptide Modified Peptide (with 2-amino-6-fluorobenzoic acid) Modified_Peptide->Stability Modified_Peptide->Binding Modified_Peptide->Functional HalfLife Half-life (t½) Comparison Stability->HalfLife Affinity Affinity (Ki/IC50) Comparison Binding->Affinity Efficacy Efficacy (EC50) Comparison Functional->Efficacy

Caption: Experimental workflow for comparing native and modified peptides.

Signaling_Pathway_Modulation cluster_peptide Peptide Analog cluster_receptor Cellular Target cluster_signaling Intracellular Signaling cluster_response Biological Outcome Peptide Peptide with 2-Amino-6-Fluorobenzoic Acid Receptor Target Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Second_Messenger Second Messenger G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Gene Expression Kinase_Cascade->Gene_Expression Response Biological Response Gene_Expression->Response

References

The Structural Impact of 2-Amino-6-Fluorobenzoic Acid on Peptide Architectures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, offering a powerful tool to modulate conformational preferences, enhance biological activity, and improve pharmacokinetic profiles. Among these, fluorinated amino acids have garnered significant attention due to the unique stereoelectronic properties of fluorine. This guide provides a comparative analysis of the anticipated structural effects of incorporating 2-amino-6-fluorobenzoic acid into peptide scaffolds.

While direct, extensive experimental data on peptides containing 2-amino-6-fluorobenzoic acid is limited in currently available literature, this guide synthesizes information on the well-documented effects of fluorination on amino acids and the known properties of ortho-substituted benzoic acids. We present a proposed experimental framework for a comprehensive comparative study, complete with detailed protocols and visualizations to guide future research in this promising area.

Expected Structural Effects of 2-Amino-6-Fluorobenzoic Acid Incorporation

The introduction of a fluorine atom at the ortho position of 2-aminobenzoic acid is expected to induce significant and distinct structural perturbations within a peptide chain. These effects are primarily driven by the high electronegativity, steric bulk, and the ability of fluorine to engage in unique non-covalent interactions.

Key Predicted Structural Influences:

  • Conformational Restriction: The ortho-fluorine atom is anticipated to impose significant steric hindrance, restricting the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, as well as the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This is in contrast to the greater flexibility of its non-fluorinated counterpart, 2-aminobenzoic acid.

  • Induction of Turns and Ordered Structures: The conformational constraints imposed by the ortho-fluoro substitution are likely to favor the formation of well-defined turn structures, such as β-turns or γ-turns, in the peptide backbone. This can lead to more compact and pre-organized conformations compared to peptides containing the more flexible 2-aminobenzoic acid.

  • Modulation of Aromatic Stacking: The electron-withdrawing nature of the fluorine atom alters the quadrupole moment of the aromatic ring. This can influence π-π stacking interactions with other aromatic residues within the peptide or with biological targets. The ortho-positioning of the fluorine may lead to unique edge-to-face or offset-stacked geometries.

  • Enhanced Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule.[1][2][3] Incorporating 2-amino-6-fluorobenzoic acid is expected to increase the overall hydrophobicity of the peptide, which can influence its folding, solubility, and interaction with biological membranes.

  • Increased Proteolytic Stability: The steric shielding provided by the ortho-fluorine atom and the potential for induced secondary structures can render the adjacent peptide bonds less susceptible to enzymatic cleavage, thereby enhancing the peptide's resistance to proteolysis.[4]

A Proposed Framework for a Comparative Study

To empirically validate these predicted effects, a systematic comparative study is essential. The following experimental workflow outlines a robust approach to characterizing the structural impact of 2-amino-6-fluorobenzoic acid in a model peptide sequence.

G cluster_0 Peptide Synthesis cluster_1 Structural Analysis cluster_2 Biophysical Characterization cluster_3 Data Analysis & Comparison P1 Peptide 1: Ac-Ala-X-Ala-NH2 (X = 2-aminobenzoic acid) NMR NMR Spectroscopy (NOESY, ROESY, TOCSY) P1->NMR CD Circular Dichroism (CD) Spectroscopy P1->CD Xray X-ray Crystallography P1->Xray Stability Proteolytic Stability Assay (Trypsin, Chymotrypsin) P1->Stability Hydrophobicity RP-HPLC Retention Time P1->Hydrophobicity P2 Peptide 2: Ac-Ala-Y-Ala-NH2 (Y = 2-amino-6-fluorobenzoic acid) P2->NMR P2->CD P2->Xray P2->Stability P2->Hydrophobicity P3 Peptide 3: Ac-Ala-Z-Ala-NH2 (Z = 2-amino-4-fluorobenzoic acid) P3->NMR P3->CD P3->Xray P3->Stability P3->Hydrophobicity Analysis Comparative Structural Modeling & Quantitative Analysis NMR->Analysis CD->Analysis Xray->Analysis Stability->Analysis Hydrophobicity->Analysis

Experimental workflow for the comparative structural analysis.

Quantitative Data Comparison

The following tables present a template for summarizing the quantitative data that would be generated from the proposed comparative study.

Table 1: Conformational Analysis Data

PeptideKey NOE ContactsDominant Secondary Structure (from CD)Backbone Dihedral Angles (φ, ψ) from NMR/X-ray
Peptide 1 (Control) e.g., Hα(i) to HN(i+1)Random Coil / Extended-
Peptide 2 (Ortho-Fluoro) e.g., Hα(i) to HN(i+2)β-turne.g., φ = -60°, ψ = -30°
Peptide 3 (Para-Fluoro) e.g., Hα(i) to HN(i+1)Extended-

Table 2: Biophysical Properties

PeptideRP-HPLC Retention Time (min)% Cleavage after 1h (Trypsin)% Cleavage after 1h (Chymotrypsin)
Peptide 1 (Control) Expected shortestExpected highestExpected highest
Peptide 2 (Ortho-Fluoro) Expected longestExpected lowestExpected lowest
Peptide 3 (Para-Fluoro) IntermediateIntermediateIntermediate

Experimental Protocols

Detailed methodologies for the key experiments outlined in the comparative study are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The model peptides can be synthesized using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[5][6]

Materials:

  • Fmoc-Ala-OH

  • Fmoc-2-aminobenzoic acid, Fmoc-2-amino-6-fluorobenzoic acid, Fmoc-2-amino-4-fluorobenzoic acid

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptides by mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[7]

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H2O/D2O 9:1 or a buffered solution) to a concentration of 1-5 mM.

Experiments:

  • 1D ¹H NMR: To check for sample purity and general folding.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

Data Analysis:

  • Resonance Assignment: Assign all proton resonances to specific amino acid residues using the TOCSY and NOESY/ROESY spectra.

  • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

  • Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) to calculate a family of structures that satisfy the experimental distance restraints.

  • Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM.

Procedure:

  • Acquire CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Record spectra at a controlled temperature (e.g., 25 °C).

  • Subtract the spectrum of the buffer from the peptide spectrum.

  • Convert the raw data to mean residue ellipticity.

Data Analysis:

  • Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures using deconvolution software (e.g., K2D2, DichroWeb).

X-ray Crystallography

X-ray crystallography can provide a high-resolution three-dimensional structure of a peptide in the solid state.[8][9][10]

Procedure:

  • Crystallization Screening: Screen for crystallization conditions using various commercially available kits that vary precipitants, buffers, and salts.

  • Crystal Optimization: Optimize the lead crystallization conditions to obtain single, well-diffracting crystals.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an initial model of the peptide into the electron density map.

  • Structure Refinement: Refine the atomic coordinates of the model against the experimental data.

  • Validation: Validate the final structure using established crystallographic criteria.

Logical Relationships of Structural Effects

The following diagram illustrates the cause-and-effect relationships of incorporating an ortho-fluoro-substituent on the structural and biophysical properties of a peptide.

G cluster_0 Primary Modification cluster_1 Direct Physicochemical Effects cluster_2 Resulting Structural Changes cluster_3 Macroscopic Biophysical Consequences OrthoFluoro Ortho-Fluoro Substitution StericHindrance Increased Steric Hindrance OrthoFluoro->StericHindrance Electronegativity High Electronegativity OrthoFluoro->Electronegativity Hydrophobicity Increased Hydrophobicity OrthoFluoro->Hydrophobicity ConformationalRestriction Restricted Bond Rotation StericHindrance->ConformationalRestriction AlteredStacking Altered Aromatic Interactions Electronegativity->AlteredStacking MembraneInteraction Altered Membrane Interaction Hydrophobicity->MembraneInteraction TurnInduction Favors Turn Formation ConformationalRestriction->TurnInduction DefinedStructure More Defined 3D Structure TurnInduction->DefinedStructure ProteolyticStability Increased Proteolytic Stability DefinedStructure->ProteolyticStability

Logical flow of structural consequences from ortho-fluoro substitution.

References

A Comparative Study: Fmoc vs. Boc Protection of 2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. For the amine functionality of 2-amino-6-fluorobenzoic acid, a valuable building block in medicinal chemistry, the choice between the two most common N-protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), is critical. This guide provides an objective comparison of the Fmoc and Boc protection strategies for 2-amino-6-fluorobenzoic acid, supported by representative experimental protocols and data.

At a Glance: Fmoc vs. Boc Protection

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butoxycarbonyl)
Protection Reagent Fmoc-Cl, Fmoc-OSuBoc₂O (Boc anhydride)
Protection Conditions Mildly basic (e.g., NaHCO₃, Na₂CO₃)Mildly basic (e.g., TEA, NaOH, or catalyst) or neutral
Deprotection Conditions Basic (e.g., 20% piperidine in DMF)[1][2]Acidic (e.g., TFA, HCl in dioxane)
Stability Acid-stable, base-labileBase-stable, acid-labile
Byproducts of Deprotection Dibenzofulvene-piperidine adduct, CO₂Isobutylene, CO₂
Monitoring UV absorbance of dibenzofulvene byproductNot readily monitored by UV
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu)Orthogonal to base-labile groups (e.g., Fmoc)

Experimental Protocols

While specific literature on the protection of 2-amino-6-fluorobenzoic acid is not extensively detailed, the following protocols are based on well-established procedures for the protection of analogous aromatic amino acids.

Fmoc Protection of 2-amino-6-fluorobenzoic acid

Materials:

  • 2-amino-6-fluorobenzoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield N-Fmoc-2-amino-6-fluorobenzoic acid.

Boc Protection of 2-amino-6-fluorobenzoic acid

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-amino-6-fluorobenzoic acid (1 equivalent) in a suitable solvent such as THF or 1,4-dioxane.

  • Add triethylamine (1.5 equivalents) or an aqueous solution of NaOH (1.1 equivalents) to the suspension.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dissolve the residue in water and wash with a nonpolar solvent like hexanes to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Boc-2-amino-6-fluorobenzoic acid.

Deprotection Protocols

Fmoc Deprotection

Procedure:

  • Dissolve the Fmoc-protected 2-amino-6-fluorobenzoic acid derivative in a 20% solution of piperidine in dimethylformamide (DMF).[1][2]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and piperidine under high vacuum.

  • The resulting free amine can be used directly or purified further if necessary.

Boc Deprotection

Procedure:

  • Dissolve the Boc-protected 2-amino-6-fluorobenzoic acid derivative in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 1:1 mixture with DCM) or a 4 M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be used as is or neutralized with a base for further reactions.

Visualizing the Workflow and Products

Protection_Workflow cluster_Fmoc Fmoc Protection Strategy cluster_Boc Boc Protection Strategy Start_Fmoc 2-Amino-6-fluorobenzoic Acid Protect_Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) Start_Fmoc->Protect_Fmoc Protection Product_Fmoc Fmoc-protected Acid Protect_Fmoc->Product_Fmoc Deprotect_Fmoc 20% Piperidine in DMF Product_Fmoc->Deprotect_Fmoc Deprotection End_Fmoc Free Amine Deprotect_Fmoc->End_Fmoc Start_Boc 2-Amino-6-fluorobenzoic Acid Protect_Boc Boc₂O, Base (e.g., TEA) or Neutral Start_Boc->Protect_Boc Protection Product_Boc Boc-protected Acid Protect_Boc->Product_Boc Deprotect_Boc TFA or HCl in Dioxane Product_Boc->Deprotect_Boc Deprotection End_Boc Free Amine Deprotect_Boc->End_Boc

Caption: General workflow for Fmoc and Boc protection/deprotection.

Protected_Structures cluster_Fmoc Fmoc-2-amino-6-fluorobenzoic acid cluster_Boc Boc-2-amino-6-fluorobenzoic acid Fmoc_img Boc_img

Caption: Structures of Fmoc- and Boc-protected 2-amino-6-fluorobenzoic acid.

Conclusion

The choice between Fmoc and Boc protection for 2-amino-6-fluorobenzoic acid is dictated by the overall synthetic strategy. The Fmoc group offers the advantage of mild, base-labile deprotection, which is ideal for syntheses involving acid-sensitive functionalities. Conversely, the Boc group provides robust protection that is stable to a wide range of nucleophilic and basic conditions, with deprotection achieved under acidic conditions. The orthogonality of these two protecting groups allows for their complementary use in the synthesis of complex molecules. Researchers should consider the compatibility of the protection and deprotection conditions with other functional groups present in their synthetic intermediates when selecting the appropriate strategy.

References

Assessing the Purity of Commercially Available Fmoc-2-amino-6-fluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of building blocks in solid-phase peptide synthesis is a critical determinant of the final peptide's quality, yield, and biological activity. Fmoc-2-amino-6-fluorobenzoic acid is a valuable synthetic intermediate used in the development of novel therapeutics. This guide provides a framework for assessing the purity of this commercially available reagent, offering a comparison of potential quality attributes from different suppliers and detailing the necessary experimental protocols for verification.

Comparative Purity Analysis

Table 1: Representative Purity and Impurity Profile of Commercial this compound

ParameterSupplier A (Standard Grade)Supplier B (High Purity)Supplier C (Premium Grade)
Chemical Purity (HPLC, 254 nm) ≥ 98.0%≥ 99.0%≥ 99.5%
Enantiomeric Purity (Chiral HPLC) Not Specified≥ 99.5%≥ 99.8%
Free 2-Amino-6-fluorobenzoic acid < 0.5%< 0.2%< 0.1%
Fmoc-dipeptide Impurity < 0.5%< 0.1%< 0.05%
β-Alanine Derivatives < 0.2%< 0.1%Not Detected
Acetic Acid < 0.1%< 0.02%Not Detected
Water Content (Karl Fischer) < 1.0%< 0.5%< 0.2%
Appearance Off-white to light yellow powderWhite to off-white powderWhite crystalline powder

Key Impurities and Their Impact

The presence of even minor impurities in this compound can have significant consequences during peptide synthesis.[1][2]

  • Free Amino Acid: The presence of the unprotected 2-amino-6-fluorobenzoic acid can lead to double insertion events or deletions in the peptide sequence.[2]

  • Dipeptide Impurities: The formation of Fmoc-dipeptides during the synthesis of the building block can result in the incorporation of an extra amino acid residue into the peptide chain.[1][3][]

  • β-Alanine Derivatives: These impurities arise from the degradation of the Fmoc-protecting group reagent and can be incorporated into the peptide, leading to undesired side products.[3][]

  • Acetic Acid: A common residual solvent from purification, acetic acid can act as a capping agent, terminating peptide chain elongation.[1][2]

  • Enantiomeric Impurities: For chiral applications, the presence of the incorrect enantiomer can lead to diastereomeric peptides with altered biological activity and purification challenges.[1][5]

Experimental Protocols for Purity Assessment

Researchers can independently verify the purity of commercially supplied this compound using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the main component's purity and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 301 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR spectroscopy are used to confirm the chemical structure and identify any major organic impurities. A reference spectrum for the un-derivatized 2-amino-6-fluorobenzoic acid is available for comparison.[6]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ¹H and ¹⁹F spectra. The characteristic signals of the Fmoc group and the fluorinated benzoic acid moiety should be present. Impurities may be identified by extraneous peaks in the spectra.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

MS is used to confirm the molecular weight of the compound and to identify the mass of potential impurities.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Negative ion mode is often effective for acidic compounds.

  • Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the mass spectrometer.

  • Analysis: The expected [M-H]⁻ ion for this compound (C₂₂H₁₆FNO₄) is at m/z 376.1. Higher or lower mass ions may indicate the presence of impurities.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the relationship between the target compound and its potential impurities.

G cluster_workflow Experimental Workflow for Purity Assessment Sample Commercial this compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Chemical Purity & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW

Caption: Workflow for the analytical assessment of this compound purity.

G cluster_impurities Potential Impurities in this compound Main This compound Imp1 Free 2-Amino-6-fluorobenzoic acid Main->Imp1 Incomplete Reaction Imp2 Fmoc-Dipeptide Main->Imp2 Side Reaction Imp3 β-Alanine Derivatives Main->Imp3 Reagent Degradation Imp4 Acetic Acid Main->Imp4 Residual Solvent Imp5 D-Enantiomer Main->Imp5 Racemization

Caption: Common impurities and their origins in this compound.

References

Enhancing Peptide Stability: A Comparative Guide to Incorporating 2-Amino-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid degradation by proteases limits their bioavailability and therapeutic efficacy. One promising strategy to overcome this challenge is the incorporation of unnatural amino acids, such as 2-amino-6-fluorobenzoic acid, into the peptide backbone. This guide provides a comparative overview of the enzymatic stability of peptides containing this modification, supported by experimental data and detailed protocols for researchers to conduct their own stability assessments.

While specific quantitative data for peptides containing 2-amino-6-fluorobenzoic acid is limited in publicly available literature, the principles of peptide stabilization through fluorination are well-documented. Fluorine's unique properties, including its high electronegativity and steric bulk, can significantly alter the susceptibility of adjacent peptide bonds to enzymatic cleavage.[1][2][3] However, the stabilizing effect is not always predictable and is highly dependent on the position of the substitution, the specific peptide sequence, and the proteolytic enzymes present.[2][4] Therefore, direct experimental evaluation is crucial.

This guide will focus on providing the necessary tools and knowledge for researchers to perform comparative enzymatic stability studies. We will present data from studies on peptides containing other fluorinated amino acids to illustrate the potential impact of this modification and provide detailed experimental protocols for in-house validation.

Comparative Analysis of Peptide Stability

To illustrate the potential impact of incorporating fluorinated amino acids, the following table summarizes general findings on the enzymatic stability of modified peptides compared to their unmodified counterparts. It is important to note that these are generalized trends, and specific results for peptides containing 2-amino-6-fluorobenzoic acid would require dedicated experiments.

Peptide ModificationUnmodified Peptide (Control)General Effect on Enzymatic StabilityRationale for Stability Enhancement
Incorporation of Fluorinated Amino Acids (e.g., 2-amino-6-fluorobenzoic acid) Standard Amino Acid SequencePotentially Increased Steric hindrance from the fluorine atom can prevent protease binding at the cleavage site. The electron-withdrawing nature of fluorine can also alter the electronic properties of the peptide bond, making it less susceptible to hydrolysis.[1][3]
D-Amino Acid Substitution L-Amino Acid SequenceSignificantly Increased Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[5][6]
N-terminal Acetylation / C-terminal Amidation Free N- and C-terminiIncreased Blocks the action of exopeptidases (aminopeptidases and carboxypeptidases) that cleave peptides from the ends.[7]
Cyclization Linear PeptideIncreased The cyclic structure can restrict the peptide's conformation, making it less accessible to proteases.[6]

Experimental Protocols

To facilitate the direct comparison of peptides containing 2-amino-6-fluorobenzoic acid with other alternatives, the following detailed experimental protocols for in vitro enzymatic stability assays are provided.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard procedure to assess the stability of a test peptide in human plasma, which contains a complex mixture of proteases.

Materials:

  • Test peptide and control peptide (unmodified counterpart)

  • Pooled human plasma (from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of ice-cold 10% trichloroacetic acid (TCA) in acetonitrile to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide in plasma.[8][9][10][11]

Protocol 2: In Vitro Stability Assay with Specific Proteases

This protocol allows for the assessment of peptide stability against specific enzymes, such as trypsin or chymotrypsin, which are commonly found in the digestive system and blood.

Materials:

  • Test peptide and control peptide

  • Specific protease (e.g., Trypsin, Chymotrypsin)

  • Enzyme-specific buffer (e.g., Tris-HCl for trypsin)

  • Quenching solution (e.g., 1% TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the specific protease in the appropriate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 1% TFA).

  • HPLC Analysis: Analyze the samples by RP-HPLC to determine the amount of undigested peptide.

  • Data Analysis: Calculate the rate of degradation and the peptide's half-life in the presence of the specific enzyme.[1][4]

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.

PeptideStabilityAssayWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PeptideStock Peptide Stock Solution Incubate Incubate at 37°C PeptideStock->Incubate Spike Plasma Human Plasma Plasma->Incubate Quench Quench Reaction & Precipitate Proteins Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Supernatant Data Data Analysis (Half-life) HPLC->Data

Caption: Workflow for the in vitro peptide stability assay in human plasma.

SpecificProteaseAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Solution ReactionMix Incubate at 37°C Peptide->ReactionMix Protease Protease Solution Protease->ReactionMix Quench Quench Reaction at Time Points ReactionMix->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Degradation Rate HPLC->Data

Caption: Workflow for the in vitro peptide stability assay with a specific protease.

Conclusion

The incorporation of 2-amino-6-fluorobenzoic acid into peptides holds the potential to significantly enhance their enzymatic stability, a critical factor for their therapeutic application. While direct comparative data remains to be extensively published, the principles of stabilization via fluorinated amino acids are well-established. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct their own comparative stability studies. By systematically evaluating the stability of peptides containing 2-amino-6-fluorobenzoic acid against unmodified and other modified peptides, researchers can make data-driven decisions in the design and development of more robust and effective peptide-based therapeutics.

References

A Comparative Guide to the Synthesis of Fmoc-2-amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-2-amino-6-fluorobenzoic acid is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized for the incorporation of a constrained, fluorinated anthranilic acid moiety into peptide chains or as a scaffold for novel small molecule therapeutics. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compound. This guide provides a comparative overview of alternative synthetic routes to this key intermediate, presenting experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be logically divided into two main stages: the synthesis of the precursor, 2-amino-6-fluorobenzoic acid, and the subsequent N-protection with the fluorenylmethoxycarbonyl (Fmoc) group. Several routes exist for the preparation of the precursor, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

Route Starting Material Key Steps Reported Yield Purity Advantages Disadvantages
Route 1 2-Nitro-6-fluorobenzonitrile1. Diazotization and hydrolysis to 2-nitro-6-fluorobenzoic acid2. Nitro group reduction16.4% (Step 1)80.9% (Step 2)Overall: ~13.3% Not specifiedReadily available starting material.Multi-step process with a low-yielding initial step. Use of potentially hazardous reagents (nitrites).
Route 2 6-Fluoro-2-nitrotoluene1. Oxidation of the methyl group to a carboxylic acid.2. Nitro group reduction.Not specified in detailNot specifiedUtilizes a common starting material.Oxidation can sometimes be challenging to control and may require harsh conditions.
Route 3 6-Fluoro-2-bromotoluene1. Catalytic oxidation to 6-fluoro-2-bromobenzoic acid.2. Ammonolysis.Not specified in detailNot specifiedLow-cost and readily available raw materials.[1]Requires high temperatures and pressures for ammonolysis.
Route 4 4-FluoroindigoOxidative cleavage with hydrogen peroxide.92%>97.5%High yield and purity in a single step from a specialized starting material.The starting material, 4-fluoroindigo, is not as common as the precursors in other routes.
Route 5 6-Fluoro-2-nitrobenzoic acidCatalytic transfer hydrogenation with hydrazine hydrate.96.8%99.6% (HPLC)High yield and purity, mild reaction conditions.Relies on the availability of the substituted nitrobenzoic acid.

Synthetic Pathway Overview

The following diagram illustrates the primary synthetic pathways to obtain this compound, starting from different commercially available precursors.

Synthetic_Routes SM1 2-Nitro-6-fluorobenzonitrile INT1 2-Nitro-6-fluorobenzoic acid SM1->INT1 Diazotization, Hydrolysis SM2 6-Fluoro-2-nitrotoluene SM2->INT1 Oxidation SM3 6-Fluoro-2-bromotoluene INT2 6-Fluoro-2-bromobenzoic acid SM3->INT2 Oxidation SM4 4-Fluoroindigo PRECURSOR 2-Amino-6-fluorobenzoic acid SM4->PRECURSOR Oxidative Cleavage (H2O2) SM5 6-Fluoro-2-nitrobenzoic acid SM5->PRECURSOR Reduction (e.g., Hydrazine hydrate) INT1->PRECURSOR Reduction (e.g., Fe/NH4Cl) INT2->PRECURSOR Ammonolysis PRODUCT This compound PRECURSOR->PRODUCT Fmoc Protection (Fmoc-Cl or Fmoc-OSu)

Caption: Alternative synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions.

Route 1: From 2-Nitro-6-fluorobenzonitrile

Step 1: Synthesis of 2-Nitro-6-fluorobenzoic acid

In a reaction vessel, 10.6 mL of water and 5.3 mL of concentrated sulfuric acid are combined. To this solution, 21.5 g of 2-nitro-6-fluorobenzonitrile is added, and the temperature is maintained between -5 to 0°C. A solution of 8.28 g of sodium nitrite in 10 mL of water is added slowly. After the formation of the diazonium salt, 2.15 g of copper sulfate is added, and the mixture is heated to 35°C. A solution of 8.8 g of sodium phosphate in 10 mL of water is then added slowly, ensuring the temperature does not exceed 37°C. The reaction is maintained at 35°C for 1 hour. The product is then poured into a large volume of water and extracted with an organic solvent. The organic layer is washed with water, separated, and concentrated under reduced pressure. The crude product is further purified by extraction with petroleum ether to yield 2-nitro-6-fluorobenzoic acid (Yield: 3.6 g, 16.4%).[1]

Step 2: Synthesis of 2-Amino-6-fluorobenzoic acid

In a reaction vessel, 100 mL of water, 14 g of iron powder, and 5 g of ammonium chloride are combined and heated to 75°C with stirring. To this mixture, 16.6 g of 2-nitro-6-fluorobenzoic acid is added gradually, maintaining the temperature below 77°C. The reaction is held at 75°C for 2 hours. After completion, the mixture is extracted with an organic solvent. The organic layer is filtered, separated, and concentrated under reduced pressure to obtain 2-amino-6-fluorobenzoic acid as a yellow solid (Yield: 11 g, 80.9%).[1]

Route 5: From 6-Fluoro-2-nitrobenzoic acid

In a 50 mL three-necked flask, 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol are combined. At room temperature, 1.25 g (20 mmol) of hydrazine hydrate is added dropwise. The reaction is stirred at room temperature for 7 hours. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in 20 mL of ethyl acetate and 10 mL of water. The organic phase is separated, concentrated, to yield 1.5 g of 2-amino-6-fluorobenzoic acid as a pale yellow solid (Yield: 96.8%, HPLC Purity: 99.6%).

Final Step: N-Fmoc Protection of 2-Amino-6-fluorobenzoic acid (General Procedure)

The protection of the amino group of 2-amino-6-fluorobenzoic acid can be achieved using standard procedures for Fmoc protection of amino acids. However, the electronic deactivation of the aromatic amine may necessitate slightly more forcing conditions or specific coupling reagents to achieve high yields.[2]

Method A: Using Fmoc-Cl

To a solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution, Fmoc-chloride (Fmoc-Cl, ~1.05 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature overnight. The mixture is then diluted with water and washed with diethyl ether to remove unreacted Fmoc-Cl and byproducts. The aqueous layer is acidified to pH 2-3 with cold 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Method B: Using Fmoc-OSu

2-amino-6-fluorobenzoic acid (1 equivalent) is dissolved in a mixture of acetone and water. Sodium bicarbonate (2-3 equivalents) is added, followed by a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, ~1.05 equivalents) in acetone. The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous phase is then acidified with 1 M HCl, and the precipitated product is collected by filtration, washed with water, and dried.

Conclusion

References

Safety Operating Guide

Proper Disposal of Fmoc-2-amino-6-fluorobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fmoc-2-amino-6-fluorobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE) and Handling Guidelines:

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 dust mask or as dictated by exposure levelsTo prevent inhalation of dust particles, especially when handling the solid form.

Handle the compound in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][2] Avoid generating dust.[1] After handling, wash hands thoroughly.[1][3]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local environmental regulations.[3] It is categorized as a chemical waste that should be disposed of at an approved waste disposal plant.[1][2]

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the full chemical name and any known hazard information.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's guidelines for hazardous waste tracking.

First-Aid Measures in Case of Exposure

In the event of accidental exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Container in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor D->E F Arrange for Waste Pickup and Professional Disposal E->F G Document Waste Generation and Disposal F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-2-amino-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-2-amino-6-fluorobenzoic Acid

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a powdered chemical that requires careful handling to avoid potential health hazards. Based on the Safety Data Sheet (SDS) for the related compound 2-amino-6-fluorobenzoic acid, this substance should be treated as a skin, eye, and respiratory irritant.[1][2] Engineering controls and personal protective equipment are the primary lines of defense against exposure.[3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Purpose Color Palette Reference
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and potential splashes.[5][6]Frame: #4285F4
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[3]#34A853
Body Protection Laboratory coatTo protect skin and clothing from contamination.#FFFFFF, Trim: #4285F4
Respiratory Protection N95 dust mask or respiratorTo prevent inhalation of airborne powder, especially when handling larger quantities or if ventilation is inadequate.[7]#F1F3F4

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available. For powdered spills, this should include absorbent materials, bags for waste, and appropriate PPE.[9][10]

Weighing and Handling
  • Don PPE: Before handling the chemical, put on all required PPE as outlined in Table 1.

  • Minimize Dust: When weighing and transferring the powder, do so carefully to minimize the generation of airborne dust.[2] Use a spatula and weigh the compound on weighing paper or in a suitable container within the fume hood.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[2]

In Case of a Spill
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • Control the Spill: For small powder spills, cover with a damp paper towel to prevent the powder from becoming airborne.[11]

  • Clean-up: Wearing appropriate PPE, gently sweep or wipe up the contained spill and place the material into a sealed container for disposal.[9][10] Avoid dry sweeping, which can create dust.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.

    • Solutions containing this compound should also be collected in a designated, labeled hazardous waste container for halogenated organic liquids.

  • Labeling and Storage: Label the waste container with "Hazardous Waste" and the full chemical name. Store the container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood Operation B Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) B->C D Weigh and Transfer Chemical (Minimize Dust Generation) C->D Proceed to Handling E Perform Experimental Procedure D->E F Securely Close Container After Use E->F Spill Spill Occurs? E->Spill G Collect Contaminated Materials (Gloves, Weigh Paper, etc.) F->G Proceed to Disposal H Place in Labeled Hazardous Waste Container G->H I Store in Satellite Accumulation Area H->I Spill->F No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->G

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.